8-DY547-cGMP
Description
Properties
Molecular Formula |
C42H55N8Na2O14PS3 |
|---|---|
Molecular Weight |
1069.1 g/mol |
IUPAC Name |
disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI Key |
VKTWASDKFOZMCE-UHFFFAOYSA-L |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 8-DY547-cGMP – A Precision Tool for cGMP Signaling Analysis
[1]
Executive Summary
This guide details the physicochemical properties, mechanistic utility, and experimental application of 8-[DY-547]-AET-cGMP (and its modern successor, 8-[DY-547P1]-AET-cGMP).[1] As a high-performance fluorescent analog of cyclic Guanosine Monophosphate (cGMP), this molecule is critical for mapping cGMP-dependent signaling pathways, specifically targeting Protein Kinase G (PKG) and Cyclic Nucleotide-Gated (CNG) channels.[1]
Unlike generic tracers, the specific attachment of the DY-547 fluorophore at the 8-position of the guanine ring via an aminoethylthio (AET) spacer preserves the structural integrity required for high-affinity binding while providing a distinct spectral window (Ex 557 nm / Em 574 nm) that avoids autofluorescence interference common in biological samples.[1]
Part 1: Physicochemical Profile & Molecular Logic[1]
Structural Integrity & Spectral Properties
The core utility of 8-DY547-cGMP lies in its high molar extinction coefficient (
Table 1: Physicochemical Specifications
| Property | Specification | Experimental Implication |
| Chemical Name | 8-(2-[DY-547]-aminoethylthio)-cGMP | Modification at C8 position often confers resistance to hydrolysis by certain Phosphodiesterases (PDEs).[1] |
| Excitation Max ( | 557 nm | Excitable by standard 532 nm or 561 nm lasers; reduces background vs. blue/green excitation.[1] |
| Emission Max ( | 574 nm | Distinct orange-red emission; minimizes spectral overlap with GFP/FITC.[1] |
| Extinction Coeff.[1][2][3][4][5][6] ( | ~150,000 L[1][4][6][7]·mol⁻¹·cm⁻¹ | High brightness allows for low-concentration usage (nM range), minimizing perturbation of equilibrium.[1] |
| Solubility | Water/Aqueous Buffers | Highly soluble; however, stock solutions should be prepared in water/buffer and aliquoted to prevent freeze-thaw degradation.[1] |
| Membrane Permeability | Impermeable | Due to the phosphate group charge, it requires microinjection, electroporation, or permeabilization for live-cell internal use.[1] |
Mechanistic Selectivity
The 8-position modification is not arbitrary. In native cGMP, the guanine ring rotates between syn and anti conformations.[1]
-
PKG Activation: PKG (cGK) generally tolerates 8-substituted analogs well (often preferring the syn conformation induced by bulky 8-substituents), making this analog a potent activator and high-affinity ligand.[1]
-
CNG Channels: It has been validated as a potent agonist for CNGA2 channels, often opening them with efficiency comparable to native cGMP but allowing for simultaneous optical tracking.[1]
Part 2: Experimental Workflows
Primary Application: Fluorescence Polarization (FP) Binding Assay
The most robust application for 8-DY547-cGMP is as a tracer in Fluorescence Polarization (FP) assays to screen for cGMP-binding proteins or to displace the tracer with non-labeled competitors (High-Throughput Screening).[1]
Mechanistic Principle
FP relies on the rotational correlation time of the fluorophore.[1]
-
Free Tracer: Small molecule, rotates rapidly.[1] Emits depolarized light.[1]
-
Bound Tracer: Complexed with a large protein (e.g., PKG), rotates slowly.[1] Emits highly polarized light.[1]
Figure 1: Fluorescence Polarization Principle. Free tracer rotates fast, depolarizing emission.[1] Bound tracer rotates slowly, retaining polarization.[1]
Protocol: Saturation Binding Assay (Determination of )
Objective: Determine the affinity (
Reagents:
-
Tracer: 8-DY547-cGMP (Stock 10
M in water).[1] -
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20 (Critical to prevent tracer sticking to plates).[1]
-
Protein: Recombinant PKG or CNG channel fragment.[1]
Step-by-Step Methodology:
-
Tracer Preparation: Dilute 8-DY547-cGMP to a fixed concentration of 5 nM in Assay Buffer. (Note: Tracer concentration must be
for accurate estimation, but sufficiently above the detection limit). -
Protein Titration: Prepare a 1:2 serial dilution of the target protein in Assay Buffer (e.g., from 1
M down to 0.1 nM).[1] -
Plate Setup: Use black, low-binding 384-well microplates.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (protected from light).
-
Read: Measure Fluorescence Polarization (Ex 550nm / Em 580nm).
-
Analysis: Plot mP vs. log[Protein]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to calculate
.[1]
Part 3: Troubleshooting & Self-Validating Controls
To ensure Scientific Integrity , every experiment must include internal validity checks.[1]
Table 2: Troubleshooting Matrix
| Observation | Root Cause Analysis | Corrective Action |
| Low Polarization Window ( | 1. Tracer degradation.2. Protein inactive.3.[1] Tracer concentration too high. | 1. Check tracer purity via HPLC.2. Use a known binder (antibody) as positive control.3.[1] Lower tracer conc. to 1-5 nM.[1] |
| "Hook Effect" (Signal drops at high protein conc.) | Fluorescence quenching or aggregation at high protein density.[1] | Reduce maximum protein concentration; check for aggregation using dynamic light scattering (DLS).[1] |
| High Background / Noise | Tracer sticking to plasticware.[1] | Critical: Ensure 0.01% Tween-20 or Triton X-100 is in the buffer.[1] Use "Non-Binding Surface" (NBS) plates.[1] |
The "Z-Factor" Validation
For drug development professionals using this for High-Throughput Screening (HTS), you must validate the assay quality using the Z-factor (
Part 4: Advanced Workflow - Competitive Displacement
Once the
Figure 2: HTS Competitive Displacement Workflow. Compounds that bind the target displace the tracer, lowering the polarization signal.[1]
References
-
Biolog Life Science Institute. Technical Information: 8-[DY-547]-AET-cGMP (Cat.[1][7] No. D 087 / D 224).[1][6] Retrieved from [1]
-
Biskup, C., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][7] Nature, 446, 440-443.[1][6][7]
-
Kusch, J., et al. (2010). Interdependence of receptor activation and ligand binding in HCN2 channels.[1] Neuron, 67, 75-85.[1][5] (Contextual reference for DY-547 analog behavior).
-
Molecular Devices. Fluorescence Polarization Principles & Applications. (General grounding for FP methodology).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cGMP BIOLOG Life Science Institute [biolog.de]
- 3. 8-Fluo-AET-c-diGMP BIOLOG Life Science Institute [biolog.de]
- 4. 2'-[DY-547]-AHC-c-diGMP BIOLOG Life Science Institute [biolog.de]
- 5. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]
- 6. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 7. biolog.de [biolog.de]
Technical Guide: Comparative Biological Activity of 8-DY547-cGMP vs. Native cGMP
Executive Summary
This technical guide provides a rigorous comparison between the native second messenger guanosine-3',5'-cyclic monophosphate (cGMP) and its fluorescent analog, 8-(2-[DY-547]-aminoethylthio)-cGMP (8-DY547-cGMP) .[1][2]
Designed for researchers investigating the nitric oxide (NO)/cGMP signaling axis, this document establishes that while 8-DY547-cGMP retains the functional capacity to bind and activate key effectors (specifically CNGA2 channels and Protein Kinase G), its physicochemical modifications at the C8 position confer resistance to phosphodiesterase (PDE) hydrolysis .[1][2] This distinct stability profile makes it an exceptional tool for steady-state imaging and binding kinetics but requires careful experimental design when temporal resolution of cGMP degradation is a variable.[1][2]
Part 1: Structural & Physicochemical Basis[1][2]
The divergence in biological activity between native cGMP and 8-DY547-cGMP is rooted in their structural differences.[1][2] The native molecule is a small, hydrophilic nucleotide subject to rapid enzymatic turnover. The analog is a synthetic conjugate designed for durability and detection.[2]
Molecular Architecture Comparison
| Feature | Native cGMP | 8-DY547-cGMP | Impact on Bio-Activity |
| Molecular Weight | 345.2 g/mol | ~1063 g/mol (Na salt) | The analog is significantly bulkier, affecting diffusion rates in crowded cytosol.[1][2] |
| Modification Site | None | C8 Position of Guanine | Substitutions at C8 force the glycosidic bond into the syn or anti conformation. 8-DY547 favors the anti-conformation , which mimics the bioactive state preferred by PKG and CNG channels. |
| Fluorophore | None | DY-547 (Cyanine derivative) | Provides spectral properties ( |
| Hydrophobicity | Hydrophilic | Amphiphilic | The DY-547 moiety adds hydrophobic character, potentially increasing membrane association if not washed, but generally remains water-soluble.[1][2] |
The "C8-Position" Strategy
The C8 position of the guanine ring is the preferred site for chemical modification because it projects the substituent away from the ribose phosphate cyclization center.[2] This minimizes steric interference with the primary binding pockets of cGMP-dependent protein kinase (PKG) and Cyclic Nucleotide-Gated (CNG) channels, which primarily recognize the ribose-phosphate backbone and the N1/N2 positions of the guanine base.[1][2]
Part 2: Biological Activity Profile[2]
Cyclic Nucleotide-Gated (CNG) Channels
Verdict: Equal Efficacy, High Affinity.[1][2]
Research validated by Biskup et al. (2007) confirms that 8-DY547-cGMP is a potent agonist for CNGA2 channels (olfactory type).[1][2]
-
Activation: The analog opens CNGA2 channels with equal efficiency to native cGMP.
-
Kinetics: Control of channel activity is rapid and reversible.
-
Application: This makes 8-DY547-cGMP the gold standard for correlating ligand binding density (fluorescence) with channel open probability (current) in real-time patch-clamp fluorometry (PCF).[1][2]
Protein Kinase G (PKG) Interaction
Verdict: Potent Activator with Altered Kinetics.[1]
-
Binding: 8-substituted analogs generally exhibit high affinity for the catalytic sites of PKG I and II.[1][2] The bulky fluorophore does not abolish binding.[2]
-
Activation: It functions as a full activator.[2] However, unlike native cGMP, which induces a transient activation pulse followed by hydrolysis, 8-DY547-cGMP causes sustained activation .[1][2]
-
Mechanism: The analog locks the kinase in an active conformation longer because it is not cleared by local PDEs.[2]
Phosphodiesterase (PDE) Hydrolysis
Verdict: High Resistance (The "Stability Artifact").[1]
Native cGMP is hydrolyzed by PDE5, PDE2, and PDE9 into inactive 5'-GMP.[2]
-
Steric Hindrance: The bulky DY-547 group at position 8 sterically clashes with the catalytic pocket of most PDEs, preventing the hydrolysis of the 3',5'-cyclic bond.[2]
-
Experimental Consequence: 8-DY547-cGMP is effectively PDE-resistant .[1][2]
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the divergence in processing between the native messenger and the fluorescent tool.
Caption: Comparative signaling flux. Note the blockage of PDE-mediated hydrolysis for the 8-DY547-cGMP analog, leading to sustained effector activation.[1][2]
Part 4: Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol utilizes the slower rotation of 8-DY547-cGMP when bound to a large protein (PKG or antibody) to measure binding affinity (
Reagents:
-
Tracer: 8-DY547-cGMP (1 nM final concentration).
-
Receptor: Recombinant PKG I
or cGMP-specific antibody.[1][2] -
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl
, 1 mM EDTA, 0.05% Tween-20.[1][2]
Workflow:
-
Preparation: Dilute 8-DY547-cGMP to 2 nM in assay buffer (2x stock).
-
Titration: Prepare a serial dilution of the Receptor protein (e.g., 0.1 nM to 10
M). -
Incubation: Mix 10
L of Tracer with 10 L of Receptor in a black 384-well low-binding plate. -
Equilibrium: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Measurement: Read Fluorescence Polarization (Ex 550 nm / Em 570 nm).
-
Data Analysis: Plot mP vs. log[Receptor]. Fit to a sigmoidal dose-response curve to determine
.[1][2]
Workflow Diagram: Binding Assay
Caption: Step-by-step workflow for determining binding affinity using Fluorescence Polarization.
Part 5: Troubleshooting & Artifact Management[1][2]
As a Senior Application Scientist, I advise strictly monitoring the following variables to ensure data integrity:
-
The "Sticky" Factor: The DY-547 fluorophore is more hydrophobic than the native nucleotide.[2]
-
Photobleaching: While DY-547 is relatively stable, continuous excitation in patch-clamp fluorometry will degrade the signal.[1][2]
-
Mitigation: Use shuttered excitation. Limit exposure to <100 ms pulses during recording.
-
-
Concentration Verification: Lyophilized fluorescent nucleotides can be hygroscopic.[1][2]
References
-
Biskup, C., Kusch, J., Schulz, E., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][2] Nature, 446, 440–443.[3] [1]
-
Biolog Life Science Institute. (n.d.).[1][2] Technical Information: 8-[DY-547]-AET-cGMP. Biolog Product Data.
-
Kusch, J., et al. (2010).[2] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[2] Neuron, 67, 75-85.[2]
-
Corrie, J. E., et al. (2005). Dynamic measurement of the affinity of the cyclic GMP-dependent protein kinase for its effectors.[2] Journal of Biological Chemistry.
Sources
fluorescence quantum yield of 8-DY547-cGMP conjugate
An In-Depth Technical Guide to the Fluorescence Quantum Yield of 8-DY547-cGMP
Executive Summary
The fluorescent cyclic nucleotide analog, 8-(DY-547)-cGMP, has emerged as a powerful tool for researchers investigating the intricate roles of cyclic guanosine monophosphate (cGMP) in cellular signaling. As a second messenger, cGMP modulates a vast array of physiological processes, from cardiovascular homeostasis to neuronal function, primarily through its interaction with protein kinases, phosphodiesterases, and cyclic nucleotide-gated (CNG) ion channels.[1][2] The utility of 8-DY547-cGMP in these studies is intrinsically linked to its photophysical properties, chief among them being its fluorescence quantum yield (Φf).
The quantum yield, defined as the ratio of photons emitted to photons absorbed, is the ultimate measure of a fluorophore's efficiency and a critical parameter for the quantitative interpretation of fluorescence-based assays.[3][4][5] A high quantum yield is essential for achieving the sensitivity required to detect subtle biological events. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles underpinning fluorescence quantum yield, its determining factors, and a validated, field-proven protocol for its accurate measurement. By synthesizing foundational theory with practical, step-by-step instruction, this document serves as an authoritative resource for harnessing the full quantitative power of 8-DY547-cGMP in advanced biological research.
The 8-DY547-cGMP Conjugate: A Molecular Profile
The 8-DY547-cGMP conjugate is a chimeric molecule engineered for a specific purpose: to visualize and quantify cGMP-mediated events in real-time. It consists of two key moieties:
-
Guanosine 3',5'-cyclic monophosphate (cGMP): The biologically active component that mimics the endogenous second messenger, allowing it to bind to cGMP-specific effector proteins.[1] The point of attachment at the C8 position is strategically chosen to minimize interference with the ribose and phosphate groups critical for protein recognition.[6]
-
DY-547 Fluorophore: A bright and photostable fluorescent dye from the Dyomics family.[7] This dye is characterized by strong absorption in the yellow-green region of the spectrum and an orange-red emission, making it well-suited for use with common laser lines and filter sets.
This combination allows 8-DY547-cGMP to act as a functional probe, for instance, in studying the activation of CNG channels with an efficiency comparable to that of native cGMP.[8]
Core Photophysical Properties
A precise understanding of the conjugate's spectral characteristics is the prerequisite for any quantitative measurement.
| Property | Value | Source |
| Excitation Maximum (λex) | ~557-558 nm | [9][10] |
| Emission Maximum (λem) | ~574 nm | [9][10] |
| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ (in EtOH) | [10][11] |
| Fluorescence Quantum Yield (Φf) | Subject of this Guide |
The Principle of Fluorescence Quantum Yield (Φf)
When a fluorophore like DY-547 absorbs a photon, it transitions to an excited electronic state. The molecule cannot remain in this high-energy state indefinitely and must return to its ground state. The fluorescence quantum yield quantifies the probability that this return will occur via the emission of a photon (fluorescence) as opposed to non-radiative pathways like internal conversion (heat loss) or intersystem crossing.[4]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A Φf value of 1.0 represents perfect efficiency, where every absorbed photon results in an emitted fluorescent photon. In practice, values are less than 1. The Φf of a conjugate like 8-DY547-cGMP is not solely determined by the intrinsic properties of the DY-547 dye. The covalent attachment of the cGMP moiety and the local microenvironment both exert significant influence.
Causality of Quantum Yield Variation
Several factors can alter the electronic environment of the fluorophore and thus its quantum yield:
-
Molecular Structure & Conjugation: The attachment of cGMP can introduce new rotational or vibrational modes, creating non-radiative decay pathways that "quench" fluorescence and lower the Φf compared to the free dye. Conversely, if conjugation restricts motions that would otherwise lead to non-radiative decay, it can enhance the Φf.[12]
-
Solvent Environment: Solvent polarity, viscosity, and hydrogen-bonding capacity can stabilize or destabilize the excited state, directly impacting the rates of radiative versus non-radiative decay.[13] More viscous solvents, for example, can limit collisional quenching and increase fluorescence intensity.[13]
-
pH and Temperature: Changes in pH can alter the protonation state of the fluorophore or the attached biomolecule, affecting its electronic structure.[14] Increased temperature generally leads to more frequent collisions and vibrations, increasing the rate of non-radiative decay and thus lowering the Φf.
-
Concentration: At high concentrations, fluorophores can undergo self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same type, a non-radiative process that drastically reduces the measured Φf.[4]
Methodologies for Determining Fluorescence Quantum Yield
Two primary methods exist for measuring Φf: the absolute method and the relative method.
-
Absolute Method: This technique uses an integrating sphere to collect all photons emitted from the sample in all directions.[15] While considered the gold standard for accuracy, it requires highly specialized and calibrated instrumentation not available in most laboratories.[5]
-
Relative Method: This is the most common and accessible approach. It involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescent standard with a known quantum yield.[4][16][17] The logic is that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[4] This is the method detailed in this guide.
The workflow for the relative method is a self-validating system. By preparing a dilution series and plotting fluorescence versus absorbance, the linearity of the resulting curve confirms that the measurements were taken in a concentration range free from inner-filter and self-quenching artifacts.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
A Validated Protocol for Measuring the Φf of 8-DY547-cGMP
This protocol describes the relative determination of Φf using the comparative method, which relies on plotting integrated fluorescence intensity versus absorbance.[17] This approach is robust and provides high accuracy by utilizing the slope of the calibration line.[17]
Materials and Reagents
-
Test Compound: 8-DY547-cGMP, high purity (≥98%).
-
Reference Standard: Rhodamine 101 (Laser Grade, >99%). Its quantum yield in ethanol is well-documented (Φf ≈ 1.0).
-
Solvent: Ethanol (Spectroscopic Grade, anhydrous). Using the same solvent for both the standard and the sample eliminates the need for a refractive index correction, reducing a potential source of error.[18]
-
Equipment:
-
Calibrated UV-Vis Spectrophotometer.
-
Calibrated Spectrofluorometer with spectral correction capabilities.
-
Quartz cuvettes (1 cm path length).
-
Calibrated micropipettes and Class A volumetric flasks.
-
Selection of the Reference Standard
The choice of standard is critical. Rhodamine 101 is an excellent choice for determining the Φf of 8-DY547-cGMP for several reasons:
-
Spectral Overlap: Its absorption spectrum overlaps with that of DY-547, allowing for excitation at the same wavelength (~550-560 nm).
-
High & Stable Φf: It has a very high and environmentally stable quantum yield in ethanol.
-
Chemical Stability: It is photochemically stable under typical measurement conditions.
Sample Preparation (Self-Validating Dilution Series)
Causality: All solutions must be prepared with extreme care using high-purity reagents to avoid fluorescent contaminants.[19] Work should be performed under subdued light to prevent photobleaching. The dilution series is designed to ensure measurements are made in the linear range of the Beer-Lambert law, where absorbance is directly proportional to concentration.
-
Prepare Stock Solutions (1 mM): Accurately weigh and dissolve 8-DY547-cGMP and Rhodamine 101 in spectroscopic grade ethanol to create 1 mM stock solutions. Store these stocks in the dark at -20°C.
-
Prepare Working Solutions (10 µM): Dilute the 1 mM stock solutions with ethanol to create 10 µM working solutions.
-
Prepare Dilution Series: From the 10 µM working solutions, prepare a series of at least five dilutions for both the standard and the 8-DY547-cGMP sample. The target absorbance for the most concentrated solution in the series should be approximately 0.1 AU at the chosen excitation wavelength. This is a critical step to prevent the inner filter effect, where the sample itself reabsorbs emitted light. A typical series might have absorbances of ~0.02, 0.04, 0.06, 0.08, and 0.1.
-
Prepare a Solvent Blank: Use the same spectroscopic grade ethanol for background correction.
Spectroscopic Measurements
Causality: Instrument settings must be kept identical for the measurements of the reference standard and the test sample to ensure comparability.
-
Absorbance Measurement:
-
Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 558 nm).
-
Record the absorbance of the solvent blank.
-
Measure and record the absorbance of each dilution of both Rhodamine 101 and 8-DY547-cGMP at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Transfer the same solutions used for absorbance measurements to the spectrofluorometer.
-
Set the excitation wavelength to the same value used for absorbance measurements (e.g., 558 nm).
-
Set the emission scan range to cover the entire emission profile of both dyes (e.g., 565 nm to 750 nm).
-
Use identical excitation and emission slit widths for all measurements. The slit widths should be narrow enough to minimize spectral distortion but wide enough to ensure a good signal-to-noise ratio.
-
Record the fluorescence spectrum of the solvent blank.
-
Record the fluorescence spectrum for each dilution of both Rhodamine 101 and 8-DY547-cGMP.
-
Data Analysis and Calculation
-
Correct Spectra: Subtract the solvent blank's spectrum from each of the recorded fluorescence spectra.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the curve) for each blank-corrected spectrum.
-
Plot Data: For both the standard (Rhodamine 101) and the sample (8-DY547-cGMP), create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).
-
Determine Gradient: Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad). A high coefficient of determination (R² > 0.99) validates that the measurements were conducted in a concentration range free of quenching and inner-filter effects.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) is calculated using the following equation[17][20]:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φx is the quantum yield of 8-DY547-cGMP.
-
Φstd is the known quantum yield of the standard (Rhodamine 101 in ethanol, ≈ 1.0).
-
Gradx is the gradient from the plot for 8-DY547-cGMP.
-
Gradstd is the gradient from the plot for Rhodamine 101.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively. Since the same solvent (ethanol) is used for both, this term (ηx² / ηstd²) equals 1 and can be omitted.
-
Application in a Biological Context: cGMP Signaling
The quantitative data derived from an accurate Φf measurement is crucial for interpreting biological experiments. 8-DY547-cGMP is frequently used to study CNG channels, which are vital for processes like visual and olfactory signal transduction.[2]
The diagram below illustrates the canonical signaling pathway leading to CNG channel activation and highlights where a fluorescent probe like 8-DY547-cGMP provides insight.
Caption: cGMP Signaling Pathway and CNG Channel Activation.
Conclusion
The fluorescence quantum yield is a cornerstone photophysical parameter that dictates the performance and quantitative reliability of a fluorescent probe. For the 8-DY547-cGMP conjugate, an accurate Φf value is indispensable for researchers aiming to translate fluorescence intensity data into meaningful biological insights, whether in drug screening, kinetic binding assays, or cellular imaging. The relative measurement method, when executed with meticulous attention to detail regarding the purity of reagents, sample concentration, and instrument parameters, provides a robust and accessible means to this end. By following the validated protocol and understanding the causal relationships behind each step, scientists can confidently characterize this powerful tool and enhance the integrity and impact of their research into cGMP-mediated signaling pathways.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]
-
Fluorescence quantum yield measurement. JASCO Global. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. ResearchGate. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. LabRulez LCMS. [Link]
-
Relative Quantum Yield. Edinburgh Instruments. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. [Link]
-
Honda, A., Adams, S. R., Sawyer, C. L., Lev-Ram, V., Tsien, R. Y., & Dostmann, W. R. (2001). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry. [Link]
-
Veliath, E., Kim, S., Gaffney, B. L., & Jones, R. A. (2011). Synthesis and characterization of C8 analogs of c-di-GMP. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]
-
Fihey, A., et al. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]
-
Fluorescent Dyes - Select The Best Label For Your Assay!. Eurofins Genomics. [Link]
-
Hofmann, F. (2020). The cGMP system: components and function. Biological Chemistry. [Link]
-
8-[DY-547]-AET-cAMP. BIOLOG Life Science Institute. [Link]
-
Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. ACS Publications. [Link]
-
cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging. MDPI. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]
Sources
- 1. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of C8 analogs of c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 8. caymanchem.com [caymanchem.com]
- 9. Spectrum [DY-547] | AAT Bioquest [aatbio.com]
- 10. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 11. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]
- 12. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 15. jasco-global.com [jasco-global.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. edinst.com [edinst.com]
- 19. d-nb.info [d-nb.info]
- 20. lcms.labrulez.com [lcms.labrulez.com]
Methodological & Application
Advanced Application Note: Fluorescence Polarization Assays Using 8-DY547-cGMP
Abstract & Introduction
This guide details the protocol for utilizing 8-DY547-cGMP (also known as 8-[DY-547]-AET-cGMP) as a high-performance fluorescent tracer in Fluorescence Polarization (FP) assays.[1][2] While traditional FP assays rely on fluorescein (FITC) conjugates, 8-DY547-cGMP offers a distinct advantage: it is a red-shifted tracer (Ex 557 nm / Em 574 nm).[1][2]
This spectral profile significantly reduces interference from autofluorescent small molecules common in drug discovery libraries, thereby improving the Z' factor and assay robustness.[1] This protocol focuses on two primary applications:
-
Competitive Immunoassays: For quantifying cGMP levels (Guanylyl Cyclase or Phosphodiesterase screening).[2]
-
Direct Binding Assays: For characterizing cGMP-binding domains (e.g., PKG, CNG channels, GAF domains).[1][2]
Material Properties: 8-DY547-cGMP
Understanding the physicochemical properties of the tracer is critical for assay optimization. 8-DY547-cGMP is a cyclic GMP analog modified at the 8-position of the guanine ring with the DY-547 fluorophore via an aminoethylthio (AET) spacer.[1][2]
Table 1: Physicochemical & Spectral Properties[1][2][3][4][5][6]
| Property | Specification | Notes |
| Molecule Name | 8-DY547-cGMP | Alt: 8-[DY-547]-AET-cGMP |
| Molecular Weight | ~1063.0 g/mol | (Sodium salt form) |
| Excitation Max | 557 nm | Compatible with Cy3/Rhodamine filters |
| Emission Max | 574 nm | Red-shifted emission reduces background |
| Extinction Coeff.[1][2][3][4] ( | 150,000 | High quantum yield |
| Solubility | Water, Aqueous Buffers, DMSO | Stock solutions (100 µM) stable at -20°C |
| Ligand Selectivity | High affinity for anti-cGMP Abs | Also binds PKG and CNG channels |
Storage & Handling:
-
Lyophilized: Store at -20°C in the dark.
-
Stock Solution: Dissolve in PCR-grade water or anhydrous DMSO to 100 µM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: DY-547 is photostable but should be protected from direct intense light during prolonged incubations.[1][2]
Assay Principle & Logic
The Competitive FP Mechanism (PDE/GC Screening)
In a competitive assay, 8-DY547-cGMP (the Tracer ) competes with unlabeled cGMP (the Analyte ) for a specific binding site on a large molecule, typically an Anti-cGMP Antibody .[1][2]
-
Low cGMP (High FP): The Tracer binds the Antibody.[2] The complex is large and rotates slowly.[5] Result: High Polarization (mP).
-
High cGMP (Low FP): Unlabeled cGMP displaces the Tracer.[2] The free Tracer rotates rapidly.[6] Result: Low Polarization (mP).
Mechanistic Diagram
The following diagram illustrates the competitive displacement logic used for PDE inhibition or GC activation screens.
Figure 1: Competitive Fluorescence Polarization mechanism. High concentrations of unlabeled cGMP displace the 8-DY547-cGMP tracer, resulting in decreased polarization.[1][2]
Protocol 1: Competitive FP Immunoassay (PDE/GC Screening)
This protocol is designed for a 384-well plate format (20 µL final volume).[1][2] It can be scaled to 96-well or 1536-well formats.[1][2]
Reagents & Buffers[1][2]
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM MgCl2.[1][2] (Add 1 mM DTT fresh if using enzymes that require reduction).[2]
-
Tracer: 8-DY547-cGMP (diluted to 2X working concentration, typically 2-10 nM).[1][2]
-
Binder: Anti-cGMP Antibody (e.g., Millipore or PerkinElmer generic anti-cGMP).[1][2]
-
Stop Solution (for PDE assays): 20 mM EDTA (to chelate Mg2+ and stop PDE activity) + Detection Mix.[2]
Optimization Step: Antibody Titration (Kd Determination)
Before running a screen, you must determine the optimal antibody concentration.[1][2]
-
Prepare Tracer: Dilute 8-DY547-cGMP to 2 nM in Assay Buffer.
-
Prepare Antibody: Prepare a 1:2 serial dilution of the antibody (starting from ~1 µM down to ~0.1 nM).[2]
-
Incubate: Mix 10 µL Tracer + 10 µL Antibody dilution in a black 384-well plate.
-
Read: Incubate 60 mins at RT in dark. Read FP (Ex 550/Em 580).
-
Calculate: Plot mP vs. [Antibody]. Fit to a sigmoidal dose-response curve.
-
Selection: Choose the antibody concentration that yields ~50-80% of the maximum mP shift .[1][2] This ensures the assay is sensitive to displacement.
PDE Inhibition Assay Workflow
Objective: Screen compounds for inhibition of Phosphodiesterase (PDE).
-
Compound Addition: Dispense 100 nL of test compounds (in DMSO) into wells.
-
Enzyme Mix: Add 10 µL of PDE Enzyme (concentration determined by prior linearity testing) in Assay Buffer.
-
Incubation 1: Incubate 15 mins (Pre-incubation of inhibitor + enzyme).
-
Substrate Start: Add 5 µL of cGMP Substrate (at Km concentration).
-
Reaction: Incubate at RT for 30-60 mins.
-
Detection/Stop: Add 5 µL of Detection Mix containing:
-
Equilibration: Incubate 60 mins at RT (Dark).
-
Read: Measure Fluorescence Polarization.
Data Logic:
-
Inhibitor Present: PDE blocked -> High cGMP remains -> Displaces Tracer -> Low mP .[1][2]
-
No Inhibitor: PDE active -> cGMP hydrolyzed to GMP -> GMP does not bind Ab -> Tracer binds Ab -> High mP .[1][2]
-
Note on Polarity: This is a "Signal Increase" assay for activity, or "Signal Decrease" for inhibition?
Protocol 2: Direct Binding (Receptor/Channel Characterization)[1][2]
Use this protocol to measure the affinity (
-
Protein Titration: Prepare serial dilutions of the target protein in Assay Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).[1]
-
Tracer Addition: Add 8-DY547-cGMP to a fixed final concentration of 1 nM .
-
Expert Tip: Keep tracer concentration well below the expected
to avoid "ligand depletion" artifacts.
-
-
Volume: 20 µL total volume in black low-binding 384-well plates.
-
Incubation: 30-60 mins at RT.
-
Read: Measure mP.
-
Analysis: Fit data to a one-site binding model:
[1][2]
Data Analysis & Troubleshooting
Calculating Polarization (mP)
Most readers calculate this automatically, but the fundamental formula is:
- : Intensity parallel to excitation plane.[2]
- : Intensity perpendicular to excitation plane.[2]
- : Grating factor (Instrument specific, usually ~1.0 for red dyes, but must be calibrated).[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Total Fluorescence | Wrong filters or Gain too low | Ensure Ex/Em filters match (550/570nm). Increase Gain. |
| Small Assay Window ( | Tracer degradation or Ab binding failure | Check Tracer purity.[2] Re-titrate Antibody. Ensure buffer pH is correct. |
| High Background mP | Tracer aggregation or sticking | Add 0.01% Triton X-100 or Tween-20.[1][2] Use Non-Binding Surface (NBS) plates.[2] |
| Z' < 0.5 | Pipetting error or interference | Use red-shifted 8-DY547-cGMP (this protocol) to minimize compound interference. |
Workflow Visualization
Figure 2: Step-by-step workflow for a PDE inhibition screen using 8-DY547-cGMP.
References
-
Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Information. Retrieved from [Link][1][2]
-
Biskup, C., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][2] Nature, 446, 440-443.[1][2][4] [Link][1][2]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening.[1][2] Expert Opinion on Drug Discovery, 6(1), 17–32.[1][2] [Link]
Sources
measuring CNGA2 channel kinetics with 8-DY547-cGMP
Measuring CNGA2 Channel Gating Kinetics with the Fluorescent cGMP Analog 8-DY547-cGMP
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dynamics of Olfactory Signaling
Cyclic nucleotide-gated (CNG) channels are crucial players in sensory transduction, particularly in vision and olfaction.[1][2] The CNGA2 subunit is a key component of the olfactory CNG channel, which, upon binding of cyclic guanosine monophosphate (cGMP), undergoes a conformational change to allow the influx of cations, leading to cellular depolarization and the propagation of a nerve impulse.[3] Understanding the kinetics of this process – the speed of channel opening and closing in response to cGMP – is fundamental to deciphering the mechanisms of olfaction and for the development of novel therapeutics targeting these channels.
Fluorescence-based assays offer a powerful alternative to traditional electrophysiological methods for studying ion channel kinetics, providing high-throughput capabilities and detailed molecular insights.[4][5] This guide details a robust methodology for measuring the binding and gating kinetics of the CNGA2 channel using 8-DY547-cGMP, a fluorescently labeled cGMP analog. 8-DY547-cGMP is a potent, high-affinity agonist of CNGA2 channels, allowing for the direct visualization and quantification of ligand binding and subsequent channel activation in real-time.[2][6] The use of such fluorescent ligands provides a significant advantage by enabling the simultaneous measurement of ligand binding and channel function, which can be particularly insightful for understanding the allosteric coupling between these two events.[1][2]
This document provides a comprehensive overview of the principles, detailed step-by-step protocols for experimental execution, data analysis workflows, and a troubleshooting guide to empower researchers to successfully implement this technique.
Principle of the Assay
This method relies on the use of confocal microscopy to monitor the fluorescence of 8-DY547-cGMP as it binds to CNGA2 channels expressed in a cellular system. The core principle is that the local concentration of the fluorescent ligand increases in the vicinity of the channel upon binding, leading to a detectable increase in fluorescence intensity in that region. By rapidly applying and washing out 8-DY547-cGMP and monitoring the corresponding changes in fluorescence over time, we can extract key kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_).
Simultaneous electrophysiological recordings, such as patch-clamp, can be integrated with fluorescence imaging to directly correlate ligand binding events with channel opening and ion flux, providing a more complete picture of the structure-function relationship of the CNGA2 channel.[7][8][9]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Notes |
| 8-DY547-cGMP | BIOLOG Life Science Institute | D 087 | Store at -20°C, protected from light. |
| HEK293 cells | ATCC | CRL-1573 | Or other suitable cell line. |
| CNGA2 expression vector | GenScript | (Custom) | Plasmid containing the human CNGA2 cDNA. |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 | Or other suitable transfection reagent. |
| DMEM, high glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 | |
| Glass-bottom dishes (35 mm) | MatTek Corporation | P35G-1.5-14-C | |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | For fixed cell imaging. |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | |
| Antifade Mounting Medium | Thermo Fisher Scientific | P36930 | For fixed cell imaging. |
Experimental Workflow & Signaling Pathway
CNGA2 Channel Activation Pathway
Experimental Protocol Workflow
Detailed Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Causality: The choice of a robust and easily transfectable cell line like HEK293 is crucial for achieving high levels of CNGA2 expression, which is necessary for a good signal-to-noise ratio in fluorescence measurements.[10]
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
Plating for Transfection: The day before transfection, seed the HEK293 cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: On the day of transfection, prepare the transfection complexes according to the Lipofectamine 3000 manufacturer's protocol. Briefly, dilute the CNGA2 expression plasmid and Lipofectamine 3000 separately in Opti-MEM, then combine and incubate for 15-20 minutes at room temperature. Add the transfection complex dropwise to the cells.
-
Post-Transfection Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the CNGA2 channels on the plasma membrane.[11]
Protocol 2: Kinetic Measurements using Confocal Microscopy
-
Causality: Precise control over the timing of ligand application and removal is critical for accurately measuring rapid kinetic events. A perfusion system allows for the rapid exchange of solutions, which is essential for determining on- and off-rates.
-
Microscope Setup:
-
Turn on the confocal microscope, laser lines, and environmental chamber. Allow the system to warm up for at least 30 minutes to ensure stability.
-
Set the environmental chamber to 37°C and 5% CO2.
-
For 8-DY547-cGMP, use a 561 nm laser for excitation and set the detector to collect emission between 570-620 nm.
-
Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) for optimal light collection and spatial resolution.
-
-
Sample Mounting: Mount the glass-bottom dish with the transfected cells onto the microscope stage.
-
Cell Selection: Identify a healthy, transfected cell expressing CNGA2 at the plasma membrane. A good candidate will show a clear membrane-localized fluorescence signal.
-
Baseline Measurement: Perfuse the cells with a control buffer (e.g., HEPES-buffered saline) and acquire a baseline fluorescence image.
-
Association (k_on) Measurement:
-
Rapidly switch the perfusion to a buffer containing a known concentration of 8-DY547-cGMP.
-
Immediately start acquiring a time-lapse series of images at a high frame rate (e.g., 1-5 frames per second).
-
Continue imaging until the fluorescence signal reaches a steady state, indicating that the binding has reached equilibrium.
-
-
Dissociation (k_off) Measurement:
-
After the association phase, rapidly switch the perfusion back to the control buffer (without 8-DY547-cGMP).
-
Continue acquiring a time-lapse series of images at the same frame rate to monitor the decay of the fluorescence signal as the ligand dissociates from the channels.
-
-
Control for Non-Specific Binding: To determine the level of non-specific binding, repeat the experiment on untransfected cells or in the presence of a high concentration of a non-fluorescent competing ligand. Subtract this non-specific signal from the total binding signal.[12]
Protocol 3: Photobleaching Mitigation
-
Causality: Photobleaching, the irreversible destruction of the fluorophore by excitation light, can be a significant source of error in kinetic measurements.[13][14] Minimizing light exposure is paramount for obtaining accurate data.
-
Minimize Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Reduce Exposure Time: Use the shortest possible pixel dwell time or camera exposure time that still yields a clear image.
-
Use Antifade Reagents: For fixed-cell experiments, use a commercially available antifade mounting medium. For live-cell imaging, consider adding oxygen scavengers to the imaging buffer if compatible with cell health.[14][15]
-
Image a Fresh Field of View: For each new kinetic measurement, move to a new area of the coverslip to avoid using cells that have already been exposed to significant amounts of excitation light.[13]
Data Analysis and Interpretation
The primary output of the experiment is a series of images from which the fluorescence intensity in a region of interest (ROI) on the cell membrane is measured over time. This intensity profile is then used to determine the kinetic parameters.
Data Extraction
-
ROI Selection: In your image analysis software (e.g., ImageJ/Fiji, MATLAB), draw an ROI around a section of the plasma membrane of a transfected cell.
-
Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Background Subtraction: Select a background ROI in a region without cells and subtract the mean intensity of this ROI from the membrane ROI intensity for each frame.
-
Normalization: Normalize the fluorescence data to the baseline (pre-stimulation) intensity.
Kinetic Modeling
The association and dissociation phases of the fluorescence time course can be fitted with exponential functions to extract the observed rate constants.
-
Association Phase: The increase in fluorescence during ligand application can be fitted to a single exponential function:
-
F(t) = F_max * (1 - exp(-k_obs * t))
-
Where F(t) is the fluorescence at time t, F_max is the maximum fluorescence at equilibrium, and k_obs is the observed association rate constant.
-
-
Dissociation Phase: The decay in fluorescence during washout can be fitted to a single exponential function:
-
F(t) = F_0 * exp(-k_off * t)
-
Where F_0 is the fluorescence at the start of the washout and k_off is the dissociation rate constant.
-
The association rate constant (k_on) can then be calculated from the relationship: k_obs = k_on * [L] + k_off Where [L] is the concentration of the fluorescent ligand. By measuring k_obs at several different ligand concentrations and plotting k_obs versus [L], k_on can be determined from the slope of the resulting linear fit.
For CNGA2, which exhibits cooperative binding, more complex models may be necessary to accurately describe the kinetics.[16][17][18] The Hill equation can be used to describe the equilibrium binding data and provides an indication of the degree of cooperativity.[6] More sophisticated kinetic models, such as the Monod-Wyman-Changeux (MWC) model, may be required for a more detailed analysis of the allosteric transitions involved in channel gating.[17]
| Parameter | Description | How to Determine |
| k_on | Association rate constant | Slope of the plot of k_obs vs. [ligand] |
| k_off | Dissociation rate constant | From the fit of the dissociation phase |
| K_d | Equilibrium dissociation constant | k_off / k_on |
| Hill Coefficient (n_H) | Measure of cooperativity | From fitting equilibrium binding data to the Hill equation |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak fluorescence signal | - Low transfection efficiency- Low CNGA2 expression- Incorrect microscope settings | - Optimize transfection protocol (cell density, DNA:reagent ratio).- Use a stronger promoter in the expression vector.- Verify laser lines, filter sets, and detector settings are appropriate for 8-DY547-cGMP.[19] |
| High background fluorescence | - Autofluorescence from cells or media- Non-specific binding of 8-DY547-cGMP | - Use phenol red-free imaging medium.- Image untransfected cells to determine the level of non-specific binding and subtract it from the signal.- Include a blocking step with a non-specific protein (e.g., BSA) if non-specific binding is high.[15][20] |
| Rapid photobleaching | - Excitation light is too intense- Prolonged exposure to light | - Reduce laser power to the minimum required for a good signal.- Decrease exposure time or pixel dwell time.- Use an antifade reagent for fixed samples.[13][14]- Image a fresh field of view for each experiment. |
| Data is noisy | - Low signal-to-noise ratio- Detector gain is too low | - Increase laser power slightly or use a more sensitive detector.- Increase the detector gain, being careful not to saturate the signal.- Average multiple measurements to improve the signal-to-noise ratio. |
| Kinetic curves do not fit well to a single exponential | - Cooperative binding of the ligand- Multiple binding sites with different affinities- Photobleaching is affecting the curve shape | - Use a more complex model that accounts for cooperativity (e.g., Hill equation for equilibrium data, multi-exponential fits for kinetics).[6][17]- Ensure that photobleaching is minimized, as it can distort the kinetic profile. |
References
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health. [Link]
-
Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. PMC, National Institutes of Health. [Link]
-
Combining single-molecule imaging and single-channel electrophysiology. PubMed. [Link]
-
Thermodynamics of Activation Gating in Olfactory-Type Cyclic Nucleotide-Gated (CNGA2) Channels. PMC, National Institutes of Health. [Link]
-
Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function. Biophysical Journal. [Link]
-
Cooperative Binding. PMC, National Institutes of Health. [Link]
-
Troubleshooting guide. National Center for Biotechnology Information. [Link]
-
Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. PubMed Central. [Link]
-
Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]
-
Photobleaching and Stability of Red Fluorescent Proteins. ResearchGate. [Link]
-
Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. National Institutes of Health. [Link]
-
7 Ion Flux and Ligand Binding Assays for Analysis of Ion Channels. SpringerLink. [Link]
-
cAMP binding to closed pacemaker ion channels is cooperative. PNAS. [Link]
-
Imaging Large Cohorts of Single Ion Channels and Their Activity. Frontiers in Synaptic Neuroscience. [Link]
-
Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]
-
Mathematical models of C-type and N-type inactivating heteromeric voltage gated potassium channels. Frontiers in Molecular Neuroscience. [Link]
-
Preparation of cells for assessing ultrastructural localization of nanoparticles with transmission electron microscopy. ResearchGate. [Link]
-
Best Practices for Sample Preparation in Cell Imaging. IDEA Bio-Medical. [Link]
-
Troubleshooting Guide Immuno-Fluorescence. LOEWE Biochemica. [Link]
-
Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons. PMC, National Institutes of Health. [Link]
-
Rationalizing Tight Ligand Binding through Cooperative Interaction Networks. Journal of Chemical Information and Modeling. [Link]
-
Kinetic Spectroscopic Quantification using Two-Step Chromogenic and Fluorogenic Reactions: From Theoretical Modeling to Experimental Quantification of Biomarkers in Practical Samples. ResearchGate. [Link]
-
Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. [Link]
-
Analyzing Kinetic Binding Data. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
-
Activation of olfactory cyclic-nucleotide gated channels revisited. PMC, National Institutes of Health. [Link]
-
Fluorophore-Labeled Cyclic Nucleotides as Potent Agonists of Cyclic Nucleotide-Regulated Ion Channels. PubMed. [Link]
-
Identification of structures for ion channel kinetic models. Digital Commons@Becker. [Link]
-
STRUCTURAL MODELS OF LIGAND-GATED ION CHANNELS: SITES OF ACTION FOR ANESTHETICS AND ETHANOL. PubMed Central. [Link]
-
Macroscopic control of cell electrophysiology through ion channel expression. eLife. [Link]
-
Preparation of live cell samples for uorescence spectroscopy and computational super-resolution imaging. protocols.io. [Link]
-
New protocol for Concentration Through Kinetics (CTK)!. LigandTracer. [Link]
-
Fitting binding of fluorescent ligands. GraphPad. [Link]
-
Preparation of cells for assessing ultrastructural localization of nanoparticles with transmission electron microscopy. Case Western Reserve University. [Link]
-
Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Ir and Green Fluorescent Proteins. Journal of the American Chemical Society. [Link]
-
Models that contain Channel/Receptor. ModelDB. [Link]
-
Mechanisms and physiological implications of cooperative gating of clustered ion channels. Physiological Reviews. [Link]
-
Stopped-Flow Fluorometric Ion Flux Assay for Ligand-Gated Ion Channel Studies. ResearchGate. [Link]
-
Structure and Physiological Role of Ion Channels Studied by Fluorescence Spectroscopy. ResearchGate. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. [Link]
-
Fluorescence intensity analyses. Protocols.io. [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
Sources
- 1. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophore-Labeled Cyclic Nucleotides as Potent Agonists of Cyclic Nucleotide-Regulated Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining single-molecule imaging and single-channel electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Imaging Large Cohorts of Single Ion Channels and Their Activity [frontiersin.org]
- 9. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Sample Preparation in Cell Imaging [idea-bio.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Thermodynamics of Activation Gating in Olfactory-Type Cyclic Nucleotide-Gated (CNGA2) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cooperative Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 20. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
Application Note: High-Precision PDE Activity Profiling via 8-DY547-cGMP Fluorescence Polarization
Executive Summary
This guide details the protocol for utilizing 8-DY547-cGMP (8-(2-[Dy-547]-aminoethylthio)-guanosine-3',5'-cyclic monophosphate) as a high-performance fluorescent tracer in Fluorescence Polarization (FP) assays.[1]
Unlike traditional radiometric methods or colorimetric assays, this protocol leverages the red-shifted spectral properties of the DY-547 fluorophore (Ex: 557 nm / Em: 574 nm) to minimize interference from autofluorescent compounds in high-throughput screening (HTS).[1] This assay is designed as a competitive displacement immunoassay , quantifying Phosphodiesterase (PDE) activity by measuring the consumption of unlabeled cGMP.[1]
Key Advantages:
-
Spectral Superiority: DY-547 excitation/emission avoids the common blue/green interference found in fluorescein-based assays.[1]
-
Hydrolysis Resistance: The 8-position modification renders the tracer highly resistant to PDE hydrolysis, ensuring signal stability during the detection phase.
-
Homogeneous Format: "Mix-and-read" workflow with no wash steps.
Assay Principle & Mechanism
The assay relies on the principle of competitive binding detected via Fluorescence Polarization (FP).[1]
-
Enzymatic Phase: PDE enzymes hydrolyze unlabeled cGMP (substrate) into 5'-GMP.[1]
-
Detection Phase: A detection mix is added containing a cGMP-specific antibody (or binding protein) and the 8-DY547-cGMP tracer .[1]
-
Competition:
-
Low PDE Activity: High levels of remaining unlabeled cGMP compete with the tracer for antibody binding sites.[1] The tracer remains free in solution (tumbling rapidly)
Low Polarization (mP) . -
High PDE Activity: Unlabeled cGMP is depleted.[1] The tracer binds to the large antibody complex (tumbling slowly)
High Polarization (mP) .[1][2]
-
Mechanism Visualization
Figure 1: Competitive FP workflow. High PDE activity leads to tracer binding (High mP).[1] Inhibition leads to tracer displacement (Low mP).[1]
Materials & Reagents
Core Reagents
| Component | Specification | Source/Notes |
| Tracer | 8-[DY-547]-AET-cGMP | Biolog Life Science Inst. (Cat.[1][3][4][5][6][7] D 087/D 224) |
| Substrate | cGMP, Sodium Salt | High purity (>99%) |
| Enzyme | Recombinant PDE (e.g., PDE5A, PDE9A) | Target specific |
| Binding Protein | Anti-cGMP Antibody (Monoclonal) | Must have low cross-reactivity with 5'-GMP |
| Assay Buffer | 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% Tween-20 | Supplement with 1 mM DTT fresh |
| Stop Solution | Buffer + EDTA (high concentration) | Chelates Mg²⁺ to stop PDE activity |
Instrumentation
-
Plate Reader: Multimode reader capable of Fluorescence Polarization.[1][2][8]
-
Filters/Monochromator:
-
Plates: 384-well black, low-binding microplates (e.g., Corning 3575).[1]
Experimental Protocol
Phase 1: Tracer/Antibody Optimization (Binding Isotherm)
Before running the enzyme assay, you must determine the optimal antibody concentration that binds ~80% of the tracer.[1] This ensures maximum sensitivity to displacement.[1]
-
Preparation:
-
Prepare Tracer Stock : 10 nM 8-DY547-cGMP in Assay Buffer.
-
Prepare Antibody Titration : 2-fold serial dilution of Anti-cGMP Antibody (Start at 1/100 dilution down to 1/100,000).[1]
-
-
Plating:
-
Add 10 µL of Antibody dilution to wells.
-
Add 10 µL of 10 nM Tracer.[1]
-
-
Incubation: Incubate 60 minutes at Room Temperature (RT) in the dark.
-
Read: Measure FP (mP).
-
Analysis: Plot mP vs. Log[Antibody]. Determine the concentration yielding 80% of maximal binding (
).[1] Use this concentration for Phase 2.
Phase 2: PDE Enzymatic Assay (Competitive Mode)
Step 1: Enzyme Reaction
-
Compound Addition: Add 5 µL of test compound (inhibitor) or vehicle (DMSO) to the plate.
-
Note: Final DMSO concentration should be <2%.
-
-
Enzyme Addition: Add 5 µL of PDE Enzyme (diluted to predetermined activity level). Incubate 10 mins.
-
Substrate Initiation: Add 5 µL of unlabeled cGMP substrate (at
concentration, typically 1-5 µM).[1] -
Incubation: Incubate at RT for 30–60 minutes.
-
Target: Aim for 50-70% conversion of cGMP to 5'-GMP in vehicle control wells.
-
Step 2: Detection (Stop & Read)
-
Detection Mix: Prepare a mix containing:
-
Addition: Add 15 µL of Detection Mix to all wells.
-
Equilibration: Incubate 60 minutes at RT (dark).
-
Read: Measure Fluorescence Polarization (mP).
Data Analysis & Interpretation
Calculating Inhibition
Since this is a competitive assay, the relationship between Signal (mP) and Product (5'-GMP) is inverse to the Substrate (cGMP).[1]
-
High mP = Low cGMP = High PDE Activity (No Inhibition).[1]
-
Low mP = High cGMP = Low PDE Activity (Inhibition).[1]
Normalization Formula:
- : Vehicle control (Enzyme + Substrate + DMSO).[1] High polarization? No!
IC50 Determination
Plot % Inhibition vs. Log[Compound Concentration]. Fit using a 4-parameter logistic equation (Hill Slope).[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Assay Window (<50 mP) | Tracer degradation or Antibody failure.[1] | 8-DY547-cGMP is stable, but check Ab activity. Ensure cGMP substrate concentration is not too high (saturating the Ab).[1] |
| High Background Fluorescence | Compound interference.[1] | DY-547 is red-shifted (574 nm) to minimize this, but check compounds for fluorescence at this specific wavelength.[1] |
| Drifting Signal | Temperature fluctuations.[1] | FP is temperature-dependent (viscosity changes).[1] Equilibrate plate and reader to the same temp (25°C). |
References
-
Biolog Life Science Institute. 8-[DY-547]-AET-cGMP Product Information. (Catalog No. D 087 / D 224).[1][5]
-
Huang, W., et al. (2002). "A fluorescence polarization assay for cyclic nucleotide phosphodiesterases."[1][9] Journal of Biomolecular Screening, 7(3), 215-222.[1][9]
-
Biskup, C., et al. (2007). "Relating ligand binding to activation gating in CNGA2 channels."[1][10] Nature, 446, 440-443.[1][10] (Demonstrates the utility of 8-DY547-cGMP as a specific tracer). [1]
-
Molecular Devices. Fluorescence Polarization (FP) Assay Principles. Application Note.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. 8-Fluo-AET-c-diGMP BIOLOG Life Science Institute [biolog.de]
- 4. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]
- 5. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 6. 2'-[DY-547]-AHC-c-diGMP BIOLOG Life Science Institute [biolog.de]
- 7. pnas.org [pnas.org]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biolog.de [biolog.de]
single-molecule imaging techniques with 8-DY547-cGMP
Application Note: Single-Molecule Imaging of Ligand Binding Dynamics in CNG Channels using 8-DY547-cGMP
Executive Summary
This guide details the methodology for resolving discrete ligand-binding events and subunit stoichiometry in Cyclic Nucleotide-Gated (CNG) channels using the high-affinity fluorescent probe 8-[DY-547]-AET-cGMP (8-DY547-cGMP).[1] Unlike bulk fluorescence assays, this single-molecule (SM) approach allows researchers to deconstruct the complex allosteric transitions of tetrameric ion channels, correlating individual ligand binding steps with channel activation states.[1]
Key Application: Determining binding cooperativity, subunit stoichiometry, and dwell-time kinetics of cGMP interactions with CNGA2, CNGA4, or TAX-4 channel subunits.
Technical Principles & Probe Characteristics
The Probe: 8-[DY-547]-AET-cGMP
The choice of fluorophore is critical for single-molecule regimes. 8-DY547-cGMP replaces the standard fluorescein conjugates (fcGMP) often used in bulk studies.[1]
-
Structure: cGMP modified at the 8-position of the purine ring via an aminoethylthio (AET) spacer attached to DY-547.[1]
-
Why DY-547? It is a hydrophilic, sulfonate-rich indocarbocyanine dye (spectrally similar to Cy3).[1]
-
High Quantum Yield: Essential for detecting single fluorophores against background noise.[1][2]
-
Photostability: Superior to fluorescein, allowing longer observation windows for dwell-time analysis.[1]
-
Red-Shifted Emission (574 nm): Avoids cellular autofluorescence common in the green (GFP) channel, allowing simultaneous use with GFP-tagged receptor subunits.[1]
-
Table 1: Physicochemical Properties of 8-DY547-cGMP
| Property | Value | biological Relevance |
| Excitation Max | 557 nm | Compatible with 561 nm solid-state lasers.[1] |
| Emission Max | 574 nm | Distinct from GFP (510 nm), enabling dual-color colocalization.[1] |
| Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ | High brightness for single-molecule detection.[1] |
| Kd (CNGA2) | ~1.0 - 2.0 µM (Bulk) | Similar affinity to native cGMP; activates channels with high efficacy.[1] |
| Solubility | Water/Ethanol | Highly soluble; minimizes aggregation on TIRF surfaces.[1] |
The Method: Nanovesicle-TIRF
To image single binding events, the channel must be isolated from the high cytosolic background of living cells. We utilize a Cell-Derived Nanovesicle strategy combined with Total Internal Reflection Fluorescence (TIRF) microscopy.[1] This confines the excitation volume to ~100 nm above the coverslip, illuminating only the surface-bound channels and the 8-DY547-cGMP molecules actually bound to them, while leaving the bulk pool of fluorescent ligand dark.
Experimental Workflow
The following diagram outlines the "Lock-in" imaging strategy, moving from sample preparation to kinetic analysis.
Figure 1: Workflow for isolating and imaging single CNG channels in cell-derived nanovesicles.[1]
Detailed Protocol
Phase 1: Surface Preparation & Immobilization
Objective: Create a "zero-background" surface where only specific channel-ligand interactions are visible.[1]
-
Chamber Assembly: Use pre-cleaned quartz slides. Functionalize with a mixture of mPEG-SVA (5000 Da) and Biotin-PEG-SVA (1:100 ratio) to prevent non-specific adsorption of the hydrophobic dye.[1]
-
Bait Deposition:
-
Incubate chamber with Streptavidin (0.2 mg/mL) for 5 mins.[1] Wash with T50 buffer (10 mM Tris, 50 mM NaCl, pH 7.5).[1]
-
Flow in Biotinylated Anti-GFP Nanobody (e.g., LaG-16 or similar high-affinity binder) at 20-50 nM.[1] Incubate 10 mins.
-
Note: Using nanobodies (15 kDa) instead of whole antibodies keeps the vesicle closer to the glass, maximizing the TIRF evanescent field intensity.
-
Phase 2: Sample Preparation (Nanovesicles)
Objective: Generate plasma membrane vesicles containing the GFP-tagged CNG channel (e.g., CNGA2-GFP).[1]
-
Expression: Transfect HEK293T cells with the plasmid encoding the CNG subunit fused to EGFP (N-terminal fusion is preferred for intracellular accessibility in this specific vesicle orientation).[1]
-
Vesiculation:
-
Capture: Flow the vesicle suspension into the imaging chamber. Incubate 15 mins. The anti-GFP nanobodies will capture vesicles exposing the GFP (and thus the Cyclic Nucleotide Binding Domain, CNBD) to the solution.[3]
Phase 3: Single-Molecule Imaging (TIRF)
Objective: Visualize discrete 8-DY547-cGMP binding events.
-
Microscope Setup:
-
Subunit Counting (The "Bleaching" Step):
-
Ligand Binding Recording:
-
Perfuse 8-DY547-cGMP at 10–50 nM .
-
Critical: Include an Oxygen Scavenging System (GLOX: Glucose Oxidase, Catalase, Trolox) to retard photobleaching of the DY-547.[1]
-
Record at 50–100 ms exposure time using 561 nm excitation.
-
Observation: You will see "blinking" spots at the location of the GFP signals. These are individual cGMP molecules binding and unbinding from the channel.
-
Data Analysis & Interpretation
The raw data consists of fluorescence intensity traces over time for single diffraction-limited spots.
Step Detection
Unlike bulk fluorescence, single-molecule traces show discrete intensity jumps.[1]
-
Step 1: Use a change-point detection algorithm (e.g., detected via Hidden Markov Modeling - HMM) to idealize the noisy trace into discrete levels.[1]
-
Step 2: Assign levels to the number of bound ligands (0, 1, 2, 3, or 4).
Dwell Time Analysis
Extract the duration of each "bound" state (
-
Histogramming: Plot the dwell times. A single-exponential decay indicates a simple one-step binding.[1]
-
Complex Kinetics: CNG channels often show multi-exponential dwell times, indicating conformational changes (e.g., the "lock-in" mechanism where the channel closes over the ligand, prolonging the bound state).
Table 2: Troubleshooting Common Artifacts
| Symptom | Probable Cause | Corrective Action |
| High Background Haze | Free 8-DY547-cGMP concentration too high (>100 nM).[1] | Reduce concentration; rely on longer acquisition to catch rare events. Ensure TIRF angle is critical (shallow). |
| Rapid Bleaching | Lack of oxygen scavengers. | Refresh GLOX buffer every 30 mins; add 2 mM Trolox (triplet state quencher). |
| Non-specific Binding | Sticky surface.[1] | Re-passivate slides with fresh PEG-SVA.[1] Ensure BSA block is included in buffer.[1] |
| No Binding Events | Vesicles are "inside-out" (CNBD inside). | The anti-GFP capture method selects for orientation, but ensure GFP is on the same side as CNBD (N-term for CNGs).[1] |
References
-
Biskup, C., Kusch, J., Schulz, E. et al. (2007).[1] Relating ligand binding to activation gating in CNGA2 channels.[1][4] Nature 446, 440–443.[5] [Link][1]
- Seminal work establishing the use of fluorescent cGMP analogs to correlate binding with g
-
Goldschen-Ohm, M.P., et al. (2021).[1] Single-molecule imaging with cell-derived nanovesicles reveals early binding dynamics at a cyclic nucleotide-gated ion channel.[1] bioRxiv. [Link][1]
- Describes the nanovesicle-TIRF protocol essential for modern single-molecule channel imaging.
-
Biolog Life Science Institute. (n.d.).[1] 8-[DY-547]-AET-cGMP Product Specification. [Link]
- Source for the specific fluorophore d
-
Kusch, J., et al. (2010).[1][6] Interdependence of Receptor Activation and Ligand Binding in HCN2 Pacemaker Channels.[6] Neuron 67, 75–85.[6] [Link][1]
- Provides comparative protocols for cAMP/cGMP analog binding kinetics.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Single-molecule imaging with cell-derived nanovesicles reveals early binding dynamics at a cyclic nucleotide-gated ion channel | bioRxiv [biorxiv.org]
- 4. Novel Fluorescent Cyclic Nucleotide Derivatives to Study CNG and HCN Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 6. 8-[DY-547]-AET-cAMP BIOLOG Life Science Institute [biolog.de]
Application Note: Dissecting Ligand Binding Hysteresis in CNG Channels using Patch-Clamp Fluorometry and 8-DY547-cGMP
Abstract & Introduction
The classical study of ligand-gated ion channels relies on electrophysiology, which measures the final output (current) but remains blind to the initial input (ligand binding).[1][2] This "black box" limitation obscures the molecular mechanism of allostery—specifically, how binding energy is transduced into pore opening.[1]
In Cyclic Nucleotide-Gated (CNG) channels, this transduction is not a simple linear process.[1][3] It exhibits hysteresis , a phenomenon where the state of the channel depends on its history (activation vs. deactivation pathways).[1][3] This application note details a protocol to resolve this hysteresis using Patch-Clamp Fluorometry (PCF) . By utilizing 8-DY547-cGMP , a fluorescent agonist that retains high potency, researchers can simultaneously monitor ligand occupancy (fluorescence) and channel gating (current) in real-time.[1]
Key Applications
-
Allosteric Coupling Analysis: Quantifying the free energy difference between ligand binding to closed vs. open states.[1]
-
Kinetic Hysteresis: Distinguishing between activation and deactivation pathways.[1][3]
-
Drug Mechanism of Action: Determining if a modulator affects the binding site or the gating machinery.[1]
Mechanism of Action: The Hysteresis Loop
Hysteresis in CNG channels arises because the ligand unbinding rate is state-dependent.[1] According to the Monod-Wyman-Changeux (MWC) model extended to these channels, the ligand binds with higher affinity to the Open state than the Closed state.[1]
-
Activation Path: Ligands bind to the closed channel, driving the conformational change to Open.[1]
-
Deactivation Path: Upon washout, the channel may close before the ligand unbinds, or unbind while open.[1]
-
The Observation: In CNGA2 channels, ligand unbinding is significantly faster from the fully liganded open state than from partially liganded states, creating a distinct kinetic loop (Biskup et al., 2007).[1][3]
Visualization: The Allosteric Gating Cycle
The following diagram illustrates the state-dependent transitions that generate hysteresis.
Caption: Simplified kinetic cycle showing distinct activation (black) and deactivation (blue) pathways. The rate of ligand unbinding differs depending on whether the channel is Open or Closed.[1][3]
Materials & Preparation
The Probe: 8-DY547-cGMP[1][2]
-
Identity: 8-(2-[DY-547]-aminoethylthio)guanosine-3',5'-cyclic monophosphate.[1][4]
-
Properties:
-
Sourcing: Available from specialized nucleotide analog suppliers (e.g., Biolog Life Science Institute, Cat.[1] No. D 087 or D 224).
Expression System[1]
-
Xenopus Oocytes: The preferred system for PCF due to the large size of the membrane patch, which maximizes the fluorescence signal-to-noise ratio.[1]
-
Constructs: cRNA encoding CNGA1 (rod) or CNGA2 (olfactory) subunits.[1]
-
Incubation: 1–3 days post-injection to achieve high channel density (essential for resolving fluorescence above background).[1]
Experimental Setup: Patch-Clamp Fluorometry (PCF)
The setup combines a standard patch-clamp amplifier with an inverted epifluorescence or confocal microscope.[1]
Hardware Configuration
-
Microscope: Inverted microscope (e.g., Nikon Ti2 or Olympus IX73) with a 40x or 60x high-NA oil immersion objective.
-
Patch-Clamp: Axopatch 200B or MultiClamp 700B amplifier.
-
Pipettes: Borosilicate glass, polished to ~1–2 MΩ resistance.[1] Note: Thick-walled glass reduces glass autofluorescence.[1]
-
Illumination: 532 nm or 561 nm laser/LED source.
-
Detection: Photomultiplier Tube (PMT) or EMCCD/sCMOS camera.[1] A PMT is preferred for high temporal resolution (kinetic studies).[1]
Workflow Diagram
Caption: PCF configuration. The excised patch is held in the pipette tip while ligand is rapidly applied via theta-glass perfusion.[1] Optical and electrical signals are recorded simultaneously.[1][6][7]
Detailed Protocol
Step 1: Patch Excision and Background Correction[1][2]
-
Form a GΩ seal on the Xenopus oocyte.[1]
-
Excise the patch in the inside-out configuration (intracellular surface facing the bath).[1]
-
Move the pipette tip into the perfusion stream (control solution, no ligand).[1]
-
Critical Step (Autofluorescence): Measure the baseline fluorescence of the glass tip + patch before applying any dye.[1] This is
.
Step 2: Ligand Application (Steady-State)[1]
-
Prepare a concentration series of 8-DY547-cGMP (e.g., 0.1 µM to 50 µM).[1]
-
Apply each concentration until both Current (
) and Fluorescence ( ) reach a steady plateau.[1] -
Between applications, wash with control solution to ensure full reversibility.[1]
-
Bleaching Control: If using high laser power, perform a "no-wash" control to estimate the rate of fluorophore photobleaching and correct the trace mathematically.
Step 3: Kinetic Hysteresis (The "Jump" Protocol)
To observe the hysteresis loop described by Biskup et al.:
-
Jump to Saturation: Rapidly switch from 0 to saturating ligand (e.g., 20 µM 8-DY547-cGMP).[1]
-
Record Activation: Monitor the rise of
(binding) and (opening). -
Jump to Zero: Rapidly switch back to 0 µM.
-
Record Deactivation: Monitor the decay of
and . -
Observation: In CNGA2, the current (
) may decay faster or slower than fluorescence ( ) depending on the coupling energy.[1]
Data Analysis & Interpretation
Calculating Occupancy and Activation
Normalize the signals to their maximum saturating values:
The Hysteresis Plot (F vs. I)
Plot
| Scenario | Plot Shape | Interpretation |
| No Hysteresis | Linear / Superimposable | Binding and gating are tightly coupled; no intermediate stable states.[1] |
| Steady-State Shift | Sigmoidal Shift | The |
| Kinetic Loop | Hysteresis Loop | The path of activation ( |
Quantifying the Shift
The separation between the Binding curve and the Gating curve is a measure of the allosteric transition energy.[1]
Troubleshooting & Validation (Trustworthiness)
-
Issue: High Background Fluorescence.
-
Issue: Current Run-down.
-
Validation Check:
-
Perform a control experiment with non-fluorescent cGMP to ensure the current kinetics are identical to 8-DY547-cGMP. This confirms the dye moiety does not sterically hinder gating.[1]
-
References
-
Biskup, C., Kusch, J., Schulz, E., Nache, V., Schwede, F., Lehmann, F., ...[1] & Benndorf, K. (2007). Relating ligand binding to activation gating in CNGA2 channels.[1][2] Nature, 446(7134), 440-443.[1]
-
Zheng, J., & Zagotta, W. N. (2000). Gating rearrangements in cyclic nucleotide-gated channels revealed by patch-clamp fluorometry.[1][8] Neuron, 28(2), 369-374.[1][6][8]
-
Zheng, J., & Zagotta, W. N. (2003). Patch-clamp fluorometry recording of conformational rearrangements of ion channels.[1][6][9] Science Signaling, 2003(176), pl7.[1][9]
-
Kusch, J., & Zifarelli, G. (2014). Patch-clamp fluorometry: electrophysiology meets fluorescence.[1][6][7] Biophysical Journal, 106(6), 1250-1257.[1]
-
Biolog Life Science Institute. Product Information: 8-[DY-547]-AET-cGMP.
Sources
- 1. Patch-Clamp Fluorometry and Its Applications to the Study of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 2. Patch-Clamp Fluorometry [uniklinikum-jena.de]
- 3. Hysteresis of ligand binding in CNGA2 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. 2'-[DY-547]-AHC-c-diGMP BIOLOG Life Science Institute [biolog.de]
- 6. Patch-clamp fluorometry–based channel counting to determine HCN channel conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Voltage-clamp fluorometry for advancing mechanistic understanding of ion channel mechanisms with a focus on acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch-clamp fluorometry recording of conformational rearrangements of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving signal-to-noise ratio in 8-DY547-cGMP fluorescence assays
Welcome to the technical support center for 8-DY547-cGMP fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles and achieve a robust signal-to-noise ratio in your experiments.
Introduction to 8-DY547-cGMP Assays
Cyclic guanosine monophosphate (cGMP) is a critical second messenger in a multitude of physiological processes.[1][2] Assays capable of accurately quantifying its dynamics are therefore essential. 8-DY547-cGMP is a fluorescently labeled analog of cGMP, enabling researchers to study cGMP-dependent pathways, such as the activation of cyclic nucleotide-gated (CNG) channels, with high spatial and temporal resolution.[3] Unlike traditional methods like radioimmunoassays which provide an average from cell lysates, fluorescent probes allow for real-time measurements in living cells.[4]
This guide will focus on direct binding and competitive assay formats utilizing the 8-DY547-cGMP probe. A strong signal-to-noise ratio (SNR) is paramount for the reliable detection of subtle changes in cGMP levels.[5][6] This resource is structured to help you systematically identify and resolve issues that can compromise your SNR.
Understanding the Assay Principle
The core of the assay involves the interaction of 8-DY547-cGMP with its target, which could be a protein like a CNG channel or an antibody in a competitive immunoassay format. The change in a fluorescence property, such as intensity or polarization, upon binding is measured.
Diagram: cGMP Signaling Pathway
Caption: Overview of the cGMP signaling cascade.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a direct binding assay and a competitive immunoassay for cGMP?
In a direct binding assay, you are typically measuring the interaction of 8-DY547-cGMP with a specific protein of interest (e.g., a CNG channel) in real-time within a cellular context.[3] A competitive immunoassay, on the other hand, involves competition between the 8-DY547-cGMP probe and unlabeled cGMP from your sample for a limited number of anti-cGMP antibody binding sites.[7] In this format, a higher concentration of cGMP in your sample results in a lower fluorescence signal from the bound probe.
Q2: What are the excitation and emission maxima for 8-DY547-cGMP?
The DY-547 dye typically has an excitation maximum around 557 nm and an emission maximum around 574 nm.[8] However, it is always best practice to confirm the optimal excitation and emission wavelengths for your specific instrument and buffer conditions.
Q3: Can I use 8-DY547-cGMP for live-cell imaging?
Yes, 8-DY547-cGMP and similar fluorescent analogs are designed for applications such as live-cell imaging to monitor the spatio-temporal dynamics of cGMP.[1][4] Success in live-cell imaging is highly dependent on maintaining cell health and minimizing phototoxicity.[9][10]
Q4: What is a good starting concentration for the 8-DY547-cGMP probe?
The optimal concentration is application-dependent and should be determined empirically. A titration of the fluorescent probe is recommended to find the concentration that provides a bright, specific signal with minimal background.[11] Over- or under-loading the probe can lead to a poor signal-to-noise ratio.
Troubleshooting Guide: Enhancing Your Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak signal (low numerator) or high background (high denominator). The following sections will address both issues.
Problem 1: Low Fluorescence Signal
A weak or absent signal can be frustrating. The following troubleshooting steps will help you diagnose and resolve the underlying cause.
Caption: A logical workflow for troubleshooting low signal issues.
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Degraded/Inactive Probe | Fluorescent dyes are susceptible to photobleaching and degradation over time, especially with repeated freeze-thaw cycles or exposure to light.[12][13] This leads to a lower quantum yield and thus a weaker signal. | Action: Use a fresh aliquot of the 8-DY547-cGMP probe. Protocol: Aliquot the probe upon receipt into single-use volumes and store protected from light at the recommended temperature. |
| Suboptimal Probe Concentration | If the probe concentration is too low, there will not be enough fluorescent molecules to generate a detectable signal above the instrument's noise floor. | Action: Perform a concentration titration of the probe. Protocol: Create a dilution series of the 8-DY547-cGMP probe (e.g., 10 nM to 1 µM) and measure the fluorescence in your assay buffer to identify a concentration that gives a robust signal without excessive background. |
| Incorrect Instrument Settings | Incorrect filter sets, low detector gain, or short exposure times will result in inefficient signal collection. | Action: Verify and optimize your microplate reader or microscope settings. Protocol: 1. Ensure the excitation and emission filters match the spectral properties of DY-547 (Ex: ~557nm, Em: ~574nm).[8] 2. Increase the detector gain or PMT voltage. 3. Lengthen the exposure time, being mindful of potential phototoxicity in live-cell experiments.[9][10] |
| Poor Cell Health or Low Cell Density | Unhealthy or apoptotic cells may not produce cGMP efficiently or may have compromised membrane integrity, affecting probe loading and retention. Low cell density will naturally result in a lower overall signal. Cell-based assays are highly dependent on the physiological state of the cells.[14] | Action: Ensure you are using a healthy and appropriately dense cell culture. Protocol: 1. Visually inspect cells for normal morphology before the experiment. 2. Perform a viability assay (e.g., Trypan Blue) to confirm cell health. 3. Optimize cell seeding density to ensure adequate confluence (typically 80-90%) at the time of the assay. |
| Inefficient Binding | For competitive immunoassays, factors like incorrect buffer pH, ionic strength, or insufficient incubation time can hinder the antibody-probe interaction.[15] | Action: Optimize the binding buffer and incubation parameters. Protocol: 1. Review the manufacturer's recommended buffer conditions. 2. Test a range of incubation times (e.g., 30, 60, 120 minutes) to ensure equilibrium is reached. 3. Ensure the assay temperature is stable and as recommended. |
Problem 2: High Background Fluorescence
High background noise can mask your specific signal, leading to a poor SNR.[11] It can originate from multiple sources within your experimental setup.
Caption: A systematic approach to identifying and reducing high background.
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Autofluorescent Media/Buffers | Common cell culture media components like phenol red, riboflavin, and tryptophan are intrinsically fluorescent and can contribute significantly to background noise.[9][11] | Action: Use an imaging medium with low autofluorescence. Protocol: For the final imaging step, replace the culture medium with a phenol red-free, optically clear buffered salt solution (e.g., HBSS) or a specialized low-background imaging medium.[16] |
| Incorrect Microplate Type | The choice of microplate material and color is critical. Clear or white plates are not suitable for fluorescence intensity assays as they can lead to light scattering and high crosstalk between wells.[17] | Action: Use black, opaque-walled microplates. Protocol: Always use microplates with black walls for fluorescence intensity measurements to quench stray light and minimize background.[17] For cell-based assays, use plates with a clear, thin bottom for microscopy. |
| Non-Specific Binding of the Probe | The 8-DY547-cGMP probe can non-specifically adsorb to the plastic of the microplate wells or to cellular components, leading to a high background signal.[11] | Action: Incorporate blocking agents and optimize wash steps. Protocol: 1. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer (e.g., 0.1% BSA), but be aware that BSA itself can be a source of background, so use a high-purity grade.[18] 2. Increase the number and stringency of wash steps after probe incubation to remove unbound probe.[11][15] |
| Cellular Autofluorescence | Cells naturally contain endogenous fluorophores like NADH and flavins that can generate background fluorescence, particularly in the green and yellow regions of the spectrum.[19] | Action: Measure and subtract cellular autofluorescence. Protocol: Always include control wells containing cells that have not been loaded with the 8-DY547-cGMP probe. The average fluorescence from these wells can be subtracted from the measurements of your experimental wells.[11] |
| Environmental Light Contamination | Exposing the microplate to ambient light before reading can cause phosphorescence from the plate itself, contributing to high background.[20] | Action: Protect the plate from light. Protocol: Keep the microplate in the dark as much as possible before and during the measurement process.[20] |
Self-Validating Experimental Design
To ensure the trustworthiness of your data, every experiment should include a set of critical controls.
| Control | Purpose | Expected Outcome |
| No Probe Control | To measure cellular and media autofluorescence. | Low fluorescence signal, representing the baseline background. |
| No Cell Control (Probe only) | To measure background from the probe, buffer, and microplate. | Low fluorescence signal; a high signal indicates probe adsorption or contaminated buffer. |
| Positive Control | To confirm the assay can detect an increase in cGMP. | A significant increase in signal (direct assay) or decrease in signal (competitive assay) upon stimulation. |
| Negative Control | To establish the baseline cGMP level in unstimulated cells. | A stable baseline fluorescence against which stimulation is measured. |
By systematically working through these FAQs and troubleshooting guides, you will be well-equipped to optimize your 8-DY547-cGMP fluorescence assays, leading to reliable, high-quality data.
References
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 5, 2026, from [Link]
-
CatchPoint™ Cyclic-GMP Fluorescent Assay Kit. (n.d.). Molecular Devices. Retrieved February 5, 2026, from [Link]
-
Honda, A., Adams, S. R., Sawyer, C. L., Lev-Ram, V., Tsien, R. Y., & Dostmann, W. R. (2001). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry, 73(23), 5695–5703. [Link]
-
Ismail, A. A. (2012). Immunoassay Troubleshooting Guide. In The Immunoassay Handbook (pp. 479-492). Elsevier. [Link]
-
8-[Fluo]-cGMP. (n.d.). BIOLOG Life Science Institute. Retrieved February 5, 2026, from [Link]
-
Borner, S., & Russwurm, M. (2019). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 20(18), 4439. [Link]
-
Thunemann, M., Fomin, N., Frapin, L., & Nikolaev, V. O. (2019). FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. Scientific Reports, 9(1), 15533. [Link]
-
Davies, M. J. (2023). Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. Antioxidants, 12(7), 1341. [Link]
-
Manzoni, M., et al. (2021). Critical Analysis of cGMP Large-Scale Expansion Process in Bioreactors of Human Induced Pluripotent Stem Cells in the Framework of Quality by Design. Cells, 10(11), 3042. [Link]
-
Cosa, G., Focsaneanu, K. S., McLean, J. R., McNamee, J. P., & Scaiano, J. C. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and Photobiology, 73(6), 585–599. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 5, 2026, from [Link]
-
Tips for Running a Successful Live Cell Imaging Experiment. (2021, June 9). Molecular Devices. Retrieved February 5, 2026, from [Link]
-
8-[DY-547]-AET-cGMP. (n.d.). BIOLOG Life Science Institute. Retrieved February 5, 2026, from [Link]
-
Hiratsuka, T. (1982). New fluorescent analogs of cAMP and cGMP available as substrates for cyclic nucleotide phosphodiesterase. The Journal of Biological Chemistry, 257(22), 13354–13358. [Link]
-
A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2025, October 14). ACS Publications. Retrieved February 5, 2026, from [Link]
-
Fluorescent Probes for Disease Diagnosis. (2024, May 17). ACS Publications. Retrieved February 5, 2026, from [Link]
-
How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved February 5, 2026, from [Link]
-
computational and experimental study of photophysical properties and processes in dyes and systems pmma. (n.d.). Retrieved February 5, 2026, from [Link]
-
The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved February 5, 2026, from [Link]
-
How can we measure cGMP? (a) Comparison of bulk cGMP analysis versus... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. (2019, October 2). ResearchGate. Retrieved February 5, 2026, from [Link]
-
A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]
-
Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Ir and Green Fluorescent Proteins. (n.d.). Retrieved February 5, 2026, from [Link]
-
Immunoassay Methods. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 5, 2026, from [Link]
-
Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies. Retrieved February 5, 2026, from [Link]
-
Fluorescence Microscopy Errors. (n.d.). Evident Scientific. Retrieved February 5, 2026, from [Link]
-
Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. (2022, September 5). PubMed Central. Retrieved February 5, 2026, from [Link]
-
Signal/Noise Analysis of FRET-Based Sensors. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2025, August 7). Retrieved February 5, 2026, from [Link]
-
Cell therapy: cGMP facilities and manufacturing. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]
-
Live Cell Imaging: Tips for Success. (n.d.). KEYENCE America. Retrieved February 5, 2026, from [Link]
-
Bioanalytical Testing Under GMP: Optimizing Cell-Based Potency Assays. (n.d.). BioAgilytix. Retrieved February 5, 2026, from [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved February 5, 2026, from [Link]
-
Stable Fluorescence Assay for Measuring Cyclic GMP. (n.d.). Molecular Devices. Retrieved February 5, 2026, from [Link]
-
Photophysical Properties of Fluorescent DNA-dyes Bound to Single- and Double-stranded DNA in Aqueous Buffered Solution¶. (2025, August 10). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Best practices: 5 steps to live-cell imaging. (2019, October 9). YouTube. Retrieved February 5, 2026, from [Link]
-
Immunoassay Troubleshooting. (2022, October 18). Biocompare. Retrieved February 5, 2026, from [Link]
-
New fluorescent analogs of cAMP and cGMP available as substrates for cyclic nucleotide phosphodiesterase. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Should we subtract the media background readings when measuring OD and fluorescence with plate reader?. (2017, November 15). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. (n.d.). MilliporeSigma. Retrieved February 5, 2026, from [Link]
-
Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 10. Live Cell Imaging: Tips for Success | KEYENCE America [keyence.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. Fluorescence Microscopy Errors [evidentscientific.com]
- 20. berthold.com [berthold.com]
Technical Support Center: Optimizing 8-DY547-cGMP for Saturation Binding Assays
Welcome to the technical support center for optimizing saturation binding experiments using the fluorescent cGMP analog, 8-DY547-cGMP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions that are often the first to arise when planning and executing a saturation binding experiment with 8-DY547-cGMP.
Q1: What is a saturation binding experiment and what information does it provide?
A saturation binding experiment is a fundamental technique used to characterize the interaction between a ligand (in this case, 8-DY547-cGMP) and its receptor (e.g., phosphodiesterases (PDEs), cGMP-gated ion channels, or protein kinase G)[1]. By incubating a fixed amount of a receptor preparation with increasing concentrations of the fluorescent ligand, you can determine two key parameters:
-
Equilibrium Dissociation Constant (Kd): This represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the ligand's affinity for the receptor; a lower Kd value indicates higher affinity[1][2].
-
Maximum Binding Capacity (Bmax): This is the total concentration of receptor binding sites in the sample[1][2].
Understanding these parameters is crucial for characterizing novel drug candidates and their targets during lead optimization[1].
Q2: Why use a fluorescent cGMP analog like 8-DY547-cGMP instead of a radiolabeled one?
While radioligand binding assays have historically been the "gold standard," fluorescently labeled ligands offer several advantages[2][3]:
-
Safety: Fluorescent assays avoid the handling and disposal issues associated with radioactive materials.
-
Cost-Effectiveness: They can be more economical in the long run by eliminating the costs of radioactive waste disposal and specialized equipment.
-
Throughput: Fluorescent assays are often more amenable to high-throughput screening (HTS) formats[4].
-
Versatility: They can be adapted for various detection methods, including fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and fluorescence correlation spectroscopy (FCS)[5][6].
Q3: What are the key properties of the 8-DY547-cGMP probe?
To effectively design your experiment, it's essential to understand the components of this fluorescent probe:
-
8-substituted cGMP analog: Modifications at the 8-position of the guanine ring can alter the analog's affinity and selectivity for different cGMP-binding proteins. For instance, some 8-substituted analogs are potent agonists for cyclic nucleotide-gated (CNG) channels[7][8]. It's crucial to know how this modification affects binding to your specific target.
-
DY-547 Fluorophore: This is a fluorescent dye with an excitation maximum around 558 nm and an emission maximum around 574 nm[9]. When designing your experiment, ensure your plate reader or microscope is equipped with the appropriate filters or monochromators for these wavelengths. The hydrophobicity of the fluorophore can sometimes increase non-specific binding[10].
Q4: What is the fundamental principle of the cGMP signaling pathway?
Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in numerous physiological processes, including smooth muscle relaxation, phototransduction, and neurotransmission[11][12]. Its concentration is tightly regulated by its synthesis by guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs)[13]. cGMP exerts its effects by binding to and activating downstream targets like cGMP-dependent protein kinases (PKG), cGMP-gated ion channels (CNG), and cGMP-regulated PDEs[14].
II. Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section provides detailed troubleshooting advice for specific issues you might encounter during your 8-DY547-cGMP saturation binding experiments.
Problem 1: High Background or Low Signal-to-Noise Ratio
A high background signal can obscure your specific binding signal, making it difficult to obtain reliable Kd and Bmax values.
Q: My fluorescence readings are high even in the absence of my receptor or in my non-specific binding wells. What are the likely causes and how can I fix this?
A: High background fluorescence can stem from several sources. Here’s a systematic approach to troubleshooting:
-
Cause 1: Non-Specific Binding (NSB) of 8-DY547-cGMP. The fluorescent probe may be binding to components other than your target receptor, such as the assay plate, filter membranes, or other proteins in your preparation[10]. The hydrophobic nature of the DY-547 dye can contribute to this[10].
-
Solution:
-
Optimize Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) or bovine gamma globulin (BGG) in your assay buffer to saturate non-specific sites[15]. You may need to titrate the concentration of the blocking agent to find the optimal level that reduces NSB without affecting specific binding.
-
Increase Wash Steps: If using a filtration-based assay, increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound and non-specifically bound ligand[16].
-
Consider Detergents: Adding a small amount of a mild, non-ionic detergent (e.g., Tween-20 or Triton X-100) to your wash buffer can help reduce non-specific interactions. Be sure to validate that the detergent doesn't disrupt your specific ligand-receptor binding.
-
-
-
Cause 2: Autofluorescence of Assay Components. Your biological sample (e.g., cell lysates, membranes) or the assay plate itself may be intrinsically fluorescent at the excitation and emission wavelengths of DY-547.
-
Solution:
-
Use Low-Autofluorescence Plates: Switch to black, opaque-walled microplates specifically designed for fluorescence assays to minimize background from the plate.
-
Measure Blank Wells: Always include wells containing all assay components except the fluorescent ligand to determine the level of background autofluorescence from your sample and buffer. Subtract this value from all your readings.
-
-
-
Cause 3: High Concentration of Fluorescent Ligand. Using too high a concentration of 8-DY547-cGMP can lead to a high background signal from the unbound ligand in solution[17].
-
Solution:
-
Optimize Ligand Concentration Range: Ensure your saturation curve starts at a concentration significantly below the expected Kd (e.g., 0.1 x Kd) and extends to a concentration well above it (e.g., 10 x Kd) to achieve saturation[18]. This will help you use the lowest effective concentrations of the fluorescent probe.
-
-
Problem 2: Inconsistent or Non-Reproducible Results
Q: I'm getting different Kd and Bmax values every time I run the experiment. What should I check?
A: Lack of reproducibility often points to inconsistencies in assay setup and execution. Here are the key areas to investigate:
-
Cause 1: Pipetting Errors and Inconsistent Reagent Concentrations. Small variations in the volumes of your receptor preparation, fluorescent ligand, or competing ligand can lead to significant differences in the final results.
-
Solution:
-
Calibrate Pipettes Regularly: Ensure all pipettes used in the assay are properly calibrated.
-
Prepare Master Mixes: For each component (e.g., receptor, ligand), prepare a master mix to be dispensed into the assay wells. This minimizes well-to-well variability.
-
Use a Standardized Protocol: Adhere strictly to a detailed, written protocol for every experiment[19].
-
-
-
Cause 2: Assay Not Reaching Equilibrium. Saturation binding experiments rely on the assumption that the binding reaction has reached a steady state[20]. If the incubation time is too short, especially at lower ligand concentrations, the binding will not be complete, leading to inaccurate results. Lower concentrations of ligand take longer to reach equilibrium[18].
-
Solution:
-
Determine the Time to Equilibrium: Perform a time-course experiment at a low concentration of 8-DY547-cGMP (e.g., close to the expected Kd) to determine the incubation time required to reach a stable binding signal.
-
-
-
Cause 3: Instability of Reagents. The receptor preparation or the fluorescent ligand may be degrading over the course of the experiment or during storage.
-
Solution:
-
Proper Storage: Store your receptor preparation (e.g., cell membranes) and 8-DY547-cGMP stock solution in small aliquots at the recommended temperature (typically -80°C for membranes and -20°C for the ligand) to avoid repeated freeze-thaw cycles.
-
Include Protease Inhibitors: Add a protease inhibitor cocktail to your buffer during the preparation of your receptor sample to prevent degradation.
-
Check for Photobleaching: The DY-547 fluorophore can be susceptible to photobleaching. Minimize the exposure of your assay plates to light before reading.
-
-
Problem 3: Difficulty Achieving Saturation
Sometimes, the binding curve does not plateau, making it impossible to accurately determine Bmax.
Q: My binding curve doesn't seem to level off, even at high concentrations of 8-DY547-cGMP. What's going on?
A: Failure to reach saturation can be due to several factors related to both the ligand and the receptor.
-
Cause 1: High Non-Specific Binding. If non-specific binding is high and increases linearly with the ligand concentration, it can mask the saturable specific binding, making the total binding curve appear non-saturable.
-
Solution:
-
Accurately Determine Non-Specific Binding: For each concentration of 8-DY547-cGMP, include a parallel set of wells containing a high concentration of an unlabeled, competing ligand (e.g., unlabeled cGMP) to block all specific binding sites. The remaining fluorescence represents the non-specific binding.
-
Subtract Non-Specific Binding: Subtract the non-specific binding from the total binding at each concentration to obtain the specific binding curve, which should then show saturation[21].
-
-
-
Cause 2: Low Affinity of the Ligand. If the affinity of 8-DY547-cGMP for your receptor is low (i.e., a high Kd), you may need to use very high concentrations of the ligand to achieve saturation. This can be problematic due to solubility issues or increased non-specific binding.
-
Solution:
-
Re-evaluate the Ligand: Consider if 8-DY547-cGMP is the appropriate ligand for your target. It might be necessary to explore other fluorescent cGMP analogs with potentially higher affinity.
-
Increase Receptor Concentration: If possible, increasing the amount of receptor in the assay can sometimes help to achieve a clearer saturation plateau. However, be mindful that this can lead to ligand depletion (see below).
-
-
-
Cause 3: Ligand Depletion. A key assumption in many binding analyses is that the concentration of free ligand is approximately equal to the total ligand added. This assumption is violated if a significant fraction (>10%) of the added ligand binds to the receptor[18]. This is more likely to occur with high-affinity ligands or high receptor concentrations.
-
Solution:
-
Reduce Receptor Concentration: Lower the amount of receptor in your assay to minimize the fraction of bound ligand[18].
-
Measure Free Ligand Concentration: For very high-affinity interactions, it may be necessary to measure the concentration of the free ligand at the end of the incubation period.
-
Use Appropriate Data Analysis Models: Software like GraphPad Prism offers binding models that can account for ligand depletion[22].
-
-
III. Experimental Protocols & Data Analysis
This section provides a step-by-step guide for a typical saturation binding experiment and subsequent data analysis.
Protocol: Saturation Binding Assay using 8-DY547-cGMP
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or HEPES) at the desired pH, containing any necessary salts (e.g., MgCl2) and a blocking agent (e.g., 0.1% BSA).
-
8-DY547-cGMP Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or water) and store it protected from light at -20°C.
-
Serial Dilutions of 8-DY547-cGMP: Prepare a series of dilutions of the fluorescent ligand in the assay buffer. A typical range might be from 0.1 nM to 1000 nM, depending on the expected Kd.
-
Unlabeled Competitor: Prepare a high concentration of an unlabeled competing ligand (e.g., 100 µM cGMP) in the assay buffer.
-
Receptor Preparation: Thaw your receptor-containing sample (e.g., cell membranes) on ice and dilute it to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add your receptor preparation and the serially diluted 8-DY547-cGMP to these wells.
-
Non-Specific Binding (NSB) Wells: Add your receptor preparation, the serially diluted 8-DY547-cGMP, and the high-concentration unlabeled competitor.
-
Blank Wells: Add assay buffer only to determine background fluorescence.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for the predetermined time required to reach equilibrium. Protect the plate from light.
-
-
Detection:
-
Read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission settings for DY-547 (e.g., Excitation: ~558 nm, Emission: ~574 nm).
-
Data Analysis Workflow
-
Data Correction:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
-
Calculate Specific Binding:
-
For each concentration of 8-DY547-cGMP, subtract the average fluorescence of the NSB wells from the average fluorescence of the total binding wells.
-
-
Generate Saturation Binding Curve:
-
Plot the specific binding (Y-axis) against the concentration of 8-DY547-cGMP (X-axis).
-
-
Non-Linear Regression Analysis:
-
Fit the specific binding data to a one-site binding (hyperbola) model using a statistical software package like GraphPad Prism[2]. The equation for this model is: Y = (Bmax * X) / (Kd + X) Where:
-
Y = Specific Binding
-
X = Ligand Concentration
-
Bmax = Maximum Binding Capacity
-
Kd = Equilibrium Dissociation Constant
-
-
IV. Visualizations
Diagrams of Key Processes
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FBBC05", color="#202124", fontcolor="#202124", shape=ellipse]; PKG [label="Protein Kinase G (PKG)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; CNG [label="cGMP-gated\nIon Channels", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; PDEs [label="Phosphodiesterases (PDEs)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; GMP [label="5'-GMP (inactive)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Response [label="Cellular Responses\n(e.g., muscle relaxation)", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Edges NO -> sGC [label="activates", color="#4285F4"]; sGC -> cGMP [label="synthesizes", color="#4285F4"]; GTP -> sGC [style=dashed, color="#4285F4"]; cGMP -> PKG [label="activates", color="#34A853"]; cGMP -> CNG [label="activates", color="#34A853"]; PKG -> Response [color="#34A853"]; CNG -> Response [color="#34A853"]; cGMP -> PDEs [label="degraded by", color="#EA4335"]; PDEs -> GMP [color="#EA4335"]; } caption { label="Simplified cGMP signaling pathway."; fontname="Arial"; fontsize=10; }
Data Summary Table
| Parameter | Description | Typical Values/Ranges | Troubleshooting Focus |
| Kd | Equilibrium Dissociation Constant | Highly target-dependent (nM to µM range) | Inaccurate Kd can result from non-equilibrium conditions or incorrect data fitting. |
| Bmax | Maximum Receptor Density | Dependent on protein expression level | Failure to reach saturation leads to an underestimation of Bmax. |
| Non-Specific Binding | Binding to non-receptor sites | Should ideally be <50% of total binding at Kd[18] | High NSB can be reduced by optimizing blocking agents and wash steps. |
| Signal-to-Noise Ratio | (SignalTotal Binding - SignalNSB) / SDNSB | Aim for > 3 for reliable data | Low ratio can be improved by reducing background fluorescence and optimizing ligand concentration. |
V. References
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved February 5, 2026, from [Link]
-
Cyclic guanosine monophosphate. (2023, December 26). In Wikipedia. Retrieved February 5, 2026, from [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved February 5, 2026, from [Link]
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 701, 35–50. [Link]
-
Wall, J., & D'Alessandro, A. (2022). Biochemistry, Cyclic GMP. In StatPearls. StatPearls Publishing. [Link]
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012). PLOS ONE, 7(1), e29533. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 5, 2026, from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Proteomics & Metabolomics News. Retrieved February 5, 2026, from [Link]
-
Binding stoichiometry of a fluorescent cGMP analogue to membranes of retinal rod outer segments. (1985). Proceedings of the National Academy of Sciences of the United States of America, 82(22), 7545–7549. [Link]
-
Key concepts: Saturation binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved February 5, 2026, from [Link]
-
Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel. (1998). The Journal of general physiology, 111(1), 73–86. [Link]
-
Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. (2022). Scientific Reports, 12(1), 14986. [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). Molecules, 29(10), 2320. [Link]
-
Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012). PLoS ONE, 7(1), e29533. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 5, 2026, from [Link]
-
Matsuda, S., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. Scientific Reports, 12, 14986. [Link]
-
Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. (2021). ACS Chemical Neuroscience, 12(15), 2824–2836. [Link]
-
Matsuda, S., et al. (2016). Generation of a cGMP Indicator with an Expanded Dynamic Range by Optimization of Amino Acid Linkers between a Fluorescent Protein and PDE5α. ACS Sensors, 1(8), 1024-1031. [Link]
-
The cGMP system: Components and function. (2019). Nitric Oxide, 93, 13-21. [Link]
-
Fitting binding of fluorescent ligands. (n.d.). GraphPad. Retrieved February 5, 2026, from [Link]
-
cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. (2020). International Journal of Molecular Sciences, 21(18), 6889. [Link]
-
Assay of cyclic nucleotide phosphodiesterase using radiolabeled and fluorescent substrates. (1988). Methods in Enzymology, 159, 491-500. [Link]
-
cGMP Analogues. (n.d.). BIOLOG Life Science Institute. Retrieved February 5, 2026, from [Link]
-
A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. (2021). MethodsX, 8, 101211. [Link]
-
Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2011). Current Medicinal Chemistry, 18(1), 101-119. [Link]
-
Biophysical Characterization of Membrane Proteins Embedded in Nanodiscs Using Fluorescence Correlation Spectroscopy. (2022). International Journal of Molecular Sciences, 23(7), 3749. [Link]
-
GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]
-
Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. (2018). British Journal of Pharmacology, 175(20), 3900–3913. [Link]
-
Comparison of the sequence-dependent fluorescence of the cyanine dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on single-stranded DNA. (2014). Nucleic Acids Research, 42(2), 1083-1091. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10. [Link]
-
Which method to estimate Kd and Ki in fluorescence polarization?. (n.d.). SlideShare. Retrieved February 5, 2026, from [Link]
-
Prism 3 -- Saturation Binding Curves and Scatchard Plots. (n.d.). GraphPad. Retrieved February 5, 2026, from [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers in Pharmacology, 14, 1140880. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
RadiantDy 547 NHS ester. (n.d.). BioVentures, Inc. Retrieved February 5, 2026, from [Link]
-
cGMP-PKG signaling pathway. (n.d.). CUSABIO. Retrieved February 5, 2026, from [Link]
-
Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. (2001). The Journal of Biological Chemistry, 276(27), 25117–25122. [Link]
-
Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved February 5, 2026, from [Link]
-
Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. (2012, July 24). Biocompare. Retrieved February 5, 2026, from [Link]
-
Help with troubleshooting my radioligand competition binding assay. (2024, December 16). Reddit. Retrieved February 5, 2026, from [Link]
-
Synthesis and Application of a Novel Fluorescent Reactive Dye Based on Fused Iminocoumarin on Cotton Fabric. (2022). Progress in Color, Colorants and Coatings, 16(1), 71-81. [Link]
-
Fluorescent Dyes Brochure. (n.d.). AnaSpec. Retrieved February 5, 2026, from [Link]
Sources
- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Characterization of Membrane Proteins Embedded in Nanodiscs Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectrum [DY-547] | AAT Bioquest [aatbio.com]
- 10. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 12. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. swordbio.com [swordbio.com]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 21. graphpad.com [graphpad.com]
- 22. Fitting binding of fluorescent ligands - FAQ 1725 - GraphPad [graphpad.com]
resolving fluorescence quenching issues with 8-DY547-cGMP
A Guide to Resolving Fluorescence Quenching and Other Common Experimental Issues
Welcome to the technical support center for 8-DY547-cGMP. As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered when using this fluorescently labeled cyclic nucleotide. Our goal is to provide you with the scientific context and practical steps needed to troubleshoot your experiments effectively, ensuring the integrity and reliability of your data.
Quick Troubleshooting Guide
For a rapid diagnosis of your issue, please refer to the table below. For more in-depth explanations and protocols, please consult the detailed FAQ section that follows.
| Symptom | Potential Cause | Recommended Action |
| Low or No Signal | 1. High Probe Concentration (Self-Quenching)2. Proximity to Quenching Moieties (Guanine, Tryptophan)3. Buffer Incompatibility (pH, Metal Ions)4. Photobleaching | 1. Perform a concentration titration.2. Modify protein sequence or linker length.3. Optimize buffer composition.4. Use antifade reagents and minimize light exposure. |
| Signal Fades Rapidly | 1. Photodegradation of DY-547 Dye2. Presence of Reactive Oxygen Species (ROS) | 1. Limit exposure to excitation light.2. Degas buffers and consider adding ROS scavengers. |
| High Background Signal | 1. Unbound 8-DY547-cGMP2. Non-specific Binding3. Autofluorescence from Sample or Media | 1. Optimize washing steps.2. Use blocking agents.3. Use appropriate controls and background subtraction. |
| Inconsistent Results | 1. Improper Storage and Handling2. Pipetting Inaccuracies at Low Concentrations3. Freeze-Thaw Cycles | 1. Aliquot and store at -20°C or below, protected from light.2. Prepare a fresh dilution series for each experiment.3. Avoid multiple freeze-thaw cycles. |
In-Depth Troubleshooting and FAQs
Category 1: Low or No Fluorescence Signal
Question 1: I've just prepared my sample with 8-DY547-cGMP, but the fluorescence intensity is much lower than expected. What could be the cause?
There are several potential reasons for unexpectedly low fluorescence, often rooted in the immediate chemical environment of the fluorophore.
Potential Cause A: Self-Quenching at High Concentrations
Expertise & Experience: The DY-547 fluorophore, like many organic dyes, is susceptible to self-quenching (also known as concentration quenching). When molecules of 8-DY547-cGMP are in close proximity at high concentrations, they can form non-fluorescent dimers or aggregates.[1][2] This process, a form of static quenching, provides a non-radiative pathway for the excited state energy to return to the ground state, thus diminishing the overall fluorescence output.[3][4]
Trustworthiness (Protocol): To determine if self-quenching is the issue, a concentration titration is essential.
Experimental Protocol: Concentration Titration of 8-DY547-cGMP
-
Prepare a stock solution of 8-DY547-cGMP in your experimental buffer.
-
Create a dilution series ranging from high micromolar to low nanomolar concentrations.
-
Measure the fluorescence intensity of each dilution using a fluorometer with the appropriate excitation and emission wavelengths for DY-547 (Excitation max: ~557 nm, Emission max: ~574 nm).[5]
-
Plot fluorescence intensity against concentration. If self-quenching is occurring, you will observe a non-linear relationship where the fluorescence per molecule decreases at higher concentrations. The optimal concentration will be in the linear range of this plot.
Potential Cause B: Proximity-Induced Quenching by Intrinsic Moieties
Expertise & Experience: The fluorescence of many dyes can be quenched by direct contact with certain molecules. For 8-DY547-cGMP, there are two primary culprits:
-
The Guanine Base: The guanine moiety of cGMP itself is a known quencher of many fluorophores.[6] This is due to photoinduced electron transfer (PET) from the electron-rich guanine to the excited fluorophore.[7][8] The efficiency of this quenching is highly dependent on the distance and orientation between the dye and the guanine.
-
Amino Acid Residues: If you are studying the interaction of 8-DY547-cGMP with a protein, certain amino acid residues, particularly Tryptophan (Trp) and Tyrosine (Tyr), are very effective at quenching fluorescence through PET.[7][8][9]
Trustworthiness (Workflow):
Caption: Decision workflow for diagnosing proximity-induced quenching.
Potential Cause C: Incompatible Buffer Conditions
Expertise & Experience: The composition of your experimental buffer can significantly impact the fluorescence of DY-547.
-
pH: Extreme pH values can alter the electronic structure of the fluorophore, leading to a loss of fluorescence.
-
Divalent Metal Ions: Certain transition metal ions can act as quenchers.[10] While common biological cations like Mg²⁺ are generally safe, contaminating heavy metals could be an issue.[11]
-
Buffer Components: Some buffer additives may have an unexpected quenching effect.
Trustworthiness (Protocol):
Experimental Protocol: Buffer Optimization
-
Prepare your standard experimental buffer.
-
Create several variations of this buffer, altering one component at a time (e.g., pH 6.5, 7.4, 8.0; with and without EDTA to chelate metal ions).
-
Prepare identical concentrations of 8-DY547-cGMP in each buffer.
-
Measure and compare the fluorescence intensities to identify the optimal buffer composition.
Category 2: Signal Fades Rapidly (Photobleaching)
Question 2: My initial signal is strong, but it disappears quickly during imaging. How can I prevent this?
This phenomenon is known as photobleaching, the irreversible photodegradation of the fluorophore.
Expertise & Experience: The DY-547 dye, while relatively stable, is susceptible to photobleaching, especially under intense or prolonged illumination. The energy from the excitation light can induce chemical reactions that destroy the fluorophore's conjugated system, rendering it non-fluorescent.[12] The presence of reactive oxygen species (ROS) in the buffer can accelerate this process.
Trustworthiness (Workflow):
Caption: Mitigation strategies for photobleaching.
Experimental Protocol: Minimizing Photobleaching
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector (e.g., camera or PMT).[13]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium or buffer additive. These reagents often work by scavenging free radicals.[12]
In-depth Technical Data
Table 1: Spectroscopic Properties of 8-DY547-cGMP
| Parameter | Value | Source |
| Excitation Maximum (λex) | 557 nm | [5] |
| Emission Maximum (λem) | 574 nm | [5] |
| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ | [5] |
| Recommended Storage | -20°C, protected from light | [5][15] |
References
-
8-[DY-547]-AET-cGMP. BIOLOG Life Science Institute. [Link]
-
Quenching of the nanosensor fluorescence with increasing concentrations... ResearchGate. [Link]
-
Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester. The Royal Society of Chemistry. [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC. [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. [Link]
-
Nucleic acid-based fluorescent probes and their analytical potential. PubMed Central - NIH. [Link]
-
Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan. PubMed. [Link]
-
Self-Quenched Fluorophore-DNA Labels for Super-Resolution Fluorescence Microscopy. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Changes in cGMP Concentration Correlate with Some, but Not All, Aspects of the Light-regulated Conductance of Frog Rod Photoreceptors. PMC - NIH. [Link]
-
Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation using DMTMM. ACS Publications. [Link]
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. acs.org. [Link]
-
Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. ResearchGate. [Link]
-
Self-quenched fluorophore-DNA labels for super-resolution fluorescence microscopy. biorxiv.org. [Link]
-
Chemical Methods of DNA and RNA Fluorescent Labeling. Oxford Academic. [Link]
-
Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes. PubMed. [Link]
-
Troubleshooting guide. NCBI. [Link]
-
Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. acs.org. [Link]
-
Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy. PubMed. [Link]
-
Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. PubMed Central. [Link]
-
Stable Fluorescence Assay for Measuring Cyclic GMP. Molecular Devices. [Link]
-
Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. ATDBio. [Link]
-
Quenching of Protein Fluorescence by Fullerenol C60(OH)36 Nanoparticles. MDPI. [Link]
-
Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
-
Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. RSC Publishing. [Link]
-
Polymerase chain reaction. Wikipedia. [Link]
-
Fluorescent microscopy: Troubleshooting (Incorrect signal). YouTube. [Link]
-
cGMP. PubChem - NIH. [Link]
-
c-GMP-AMP. PubChem - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 6. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 7. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 12. biotium.com [biotium.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 15. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of 8-DY547-cGMP and 8-Fluo-cGMP for elucidating cGMP Binding Kinetics
In the intricate world of cellular signaling, cyclic guanosine monophosphate (cGMP) stands as a pivotal second messenger, orchestrating a multitude of physiological processes from vasodilation to phototransduction.[1][2][3] To dissect the precise mechanisms of cGMP-mediated signaling, researchers rely on sophisticated molecular tools. Among these, fluorescently labeled cGMP analogs are indispensable for real-time monitoring of cGMP binding to its downstream effectors, such as cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated (CNG) ion channels.[4][5]
This guide provides an in-depth comparison of two commonly employed fluorescent cGMP analogs: 8-DY547-cGMP and 8-Fluo-cGMP. We will delve into their respective properties, offer insights into the causal relationships behind experimental choices when using these probes, and provide a framework for designing robust binding kinetics experiments.
The Critical Role of Fluorescent cGMP Analogs
The core principle behind fluorescent cGMP analogs is to provide a means of visualizing and quantifying the interaction between cGMP and its binding partners. By attaching a fluorophore to the cGMP molecule, we can monitor changes in fluorescence properties upon binding, which in turn allows for the determination of key kinetic parameters such as association and dissociation rates. This is often achieved through techniques like Fluorescence Polarization (FP), where the change in the tumbling rate of the small fluorescent analog upon binding to a much larger protein results in a measurable change in the polarization of the emitted light.[6][7][8]
The choice of fluorescent analog is a critical experimental decision that can significantly impact the quality and interpretability of the data. Factors such as the spectral properties of the fluorophore, its size and chemical linker, and its potential to interfere with the natural binding interaction must be carefully considered.
Unveiling the cGMP Signaling Cascade
The cGMP signaling pathway is a tightly regulated cascade that translates extracellular signals into intracellular responses. A simplified representation of this pathway highlights the central role of cGMP in activating its primary effectors.
Caption: The cGMP signaling pathway, illustrating the synthesis of cGMP from GTP by guanylyl cyclase, its binding to effectors like PKG and CNG channels, and its degradation by PDEs.
Comparative Analysis: 8-DY547-cGMP vs. 8-Fluo-cGMP
Both 8-DY547-cGMP and 8-Fluo-cGMP are analogs where the fluorophore is attached to the 8th position of the guanine base via a linker.[4] This modification site is generally well-tolerated by cGMP binding proteins, minimizing interference with the binding event itself. However, the nature of the attached fluorophore—a DY-547 dye versus a fluorescein—is the primary differentiator and has significant implications for experimental design and data quality.
| Feature | 8-DY547-cGMP | 8-Fluo-cGMP |
| Fluorophore | DY-547 | Fluorescein |
| Excitation Max (λex) | ~557 nm[9] | ~494 nm[4][10] |
| Emission Max (λem) | ~574 nm[9] | ~517 nm[4][10] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[9] | ~79,000 cm⁻¹M⁻¹[4] |
| Quantum Yield | Generally high | High, but pH-sensitive |
| Photostability | Generally higher | Moderate, prone to photobleaching |
| pH Sensitivity | Low | High (fluorescence decreases at acidic pH) |
| Molecular Weight | Higher | Lower |
| Potential for Steric Hindrance | Potentially higher due to larger dye structure | Lower |
| Autofluorescence Interference | Lower (red-shifted spectra) | Higher (green spectra overlaps with common cellular autofluorescence) |
Expert Insights on Experimental Choices
-
For High-Signal-to-Noise: 8-DY547-cGMP is often the superior choice. Its higher molar extinction coefficient means it absorbs light more efficiently, and its emission in the orange-red region of the spectrum helps to avoid the natural autofluorescence of cells and media, which is typically in the green region. This is a critical consideration for assays with low protein concentrations or for high-throughput screening where background noise can be a limiting factor.
-
For pH-Sensitive Environments: The fluorescence of fluorescein is notoriously quenched at acidic pH. Therefore, 8-Fluo-cGMP should be used with caution in experimental buffers where the pH might deviate from the optimal range (typically pH 7.0-9.0). 8-DY547-cGMP, with its lower pH sensitivity, offers more robust performance across a wider range of buffer conditions.
-
For Minimizing Steric Effects: While both probes are designed to minimize interference, the smaller size of the fluorescein molecule in 8-Fluo-cGMP may be advantageous when studying cGMP binding pockets that are particularly constrained. It is always advisable to validate that the fluorescent analog exhibits similar binding affinity to unlabeled cGMP through competition assays.
-
For Long-Duration Imaging/Kinetics: The superior photostability of the DY-547 dye makes 8-DY547-cGMP more suitable for experiments that require prolonged or repeated exposure to excitation light, such as detailed kinetic studies or fluorescence microscopy-based applications.
Experimental Protocol: Determining Binding Kinetics using Fluorescence Polarization
This protocol provides a self-validating system for determining the equilibrium dissociation constant (Kd) of a cGMP-binding protein using either 8-DY547-cGMP or 8-Fluo-cGMP.
I. Principle
A fixed, low concentration of the fluorescent cGMP analog (the "tracer") is incubated with a serial dilution of the cGMP-binding protein. As the protein concentration increases, more tracer becomes bound. This increase in the fraction of bound tracer leads to a decrease in its rotational speed, and thus an increase in the measured fluorescence polarization. A plot of fluorescence polarization versus protein concentration can be fitted to a binding isotherm to determine the Kd.
II. Materials
-
8-DY547-cGMP or 8-Fluo-cGMP
-
Purified cGMP-binding protein of interest (e.g., PKG, CNG channel domain)
-
Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, pH 7.4; Note: ensure buffer components do not interfere with fluorescence)
-
Unlabeled cGMP (for competition assay)
-
Microplate reader capable of fluorescence polarization measurements
-
Low-volume, non-binding black microplates (e.g., 384-well)
III. Step-by-Step Methodology
-
Tracer Concentration Determination:
-
Perform a serial dilution of the fluorescent cGMP analog in the binding buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Select a tracer concentration that is well below the expected Kd but provides a stable and robust fluorescence signal (typically in the low nanomolar range). This is a crucial step to ensure that the tracer concentration does not significantly affect the binding equilibrium.
-
-
Protein Titration (Saturation Binding Experiment):
-
Prepare a serial dilution of the cGMP-binding protein in the binding buffer. A 1:2 dilution series is recommended.
-
In a 384-well plate, add a fixed volume of the diluted protein solutions to each well.
-
Add an equal volume of the fluorescent cGMP analog (at 2x the final desired concentration) to each well.
-
Include control wells:
-
"Free Tracer": Contains only the fluorescent cGMP analog in buffer (represents minimum polarization).
-
"Buffer Blank": Contains only the binding buffer.
-
-
Incubate the plate at room temperature, protected from light, for a duration sufficient to reach binding equilibrium (this may need to be determined empirically, e.g., 30-60 minutes).
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Competition Binding Experiment (Validation):
-
Prepare a serial dilution of unlabeled cGMP.
-
In a 384-well plate, add a fixed concentration of the cGMP-binding protein (a concentration that results in ~50-80% of the maximum polarization signal from the saturation experiment).
-
Add the serial dilution of unlabeled cGMP to the wells.
-
Add the fluorescent cGMP analog at the same fixed concentration used in the saturation experiment.
-
Incubate and measure fluorescence polarization as described above. A successful competition experiment, where unlabeled cGMP displaces the fluorescent tracer and reduces the polarization signal, validates the specificity of the binding interaction.
-
-
Data Analysis:
-
Subtract the buffer blank from all measurements.
-
Plot the fluorescence polarization values (in mP) against the logarithm of the protein concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The Kd will be the concentration of the protein at which 50% of the tracer is bound.
-
Caption: A streamlined workflow for determining binding kinetics using a fluorescence polarization assay.
Conclusion and Recommendations
Both 8-DY547-cGMP and 8-Fluo-cGMP are powerful tools for investigating cGMP binding kinetics. The choice between them is not a matter of one being universally "better," but rather which is more appropriate for a specific experimental context.
-
8-DY547-cGMP is highly recommended for:
-
High-throughput screening applications where minimizing autofluorescence is paramount.
-
Experiments requiring high sensitivity and a robust signal-to-noise ratio.
-
Long-duration kinetic measurements or imaging where photostability is a concern.
-
-
8-Fluo-cGMP remains a viable and cost-effective option for:
-
Standard binding assays in well-buffered systems where autofluorescence is not a significant issue.
-
Situations where the smaller size of the fluorophore may be advantageous.
-
Ultimately, the most rigorous approach involves the empirical validation of either probe within your specific experimental system. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the optimal fluorescent cGMP analog to illuminate the intricate dynamics of cGMP signaling.
References
-
BIOLOG Life Science Institute. (2018). Technical Information about 8-Fluo-cGMP. [Link]
-
BIOLOG Life Science Institute. (n.d.). 8-pCPT-cGMP. [Link]
-
BMG Labtech. (2022). Binding kinetics. [Link]
-
BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cGMP. [Link]
-
Koutalos, Y., Brown, R. L., Karpen, J. W., & Yau, K. W. (1995). Diffusion coefficient of the cyclic GMP analog 8-(fluoresceinyl)thioguanosine 3',5' cyclic monophosphate in the salamander rod outer segment. Biophysical journal, 69(5), 2163–2167. [Link]
-
Matsuda, S., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. Communications biology, 5(1), 922. [Link]
-
BIOLOG Life Science Institute. (2013). Technical Information about 8-pCPT-cGMP. [Link]
-
BIOLOG Life Science Institute. (n.d.). 8-[Fluo]-cGMP. [Link]
-
Honda, A., et al. (2001). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry, 73(22), 5521–5528. [Link]
-
Honda, A., et al. (2001). Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins. Analytical Chemistry, 73(22), 5521–5528. [Link]
-
CUSABIO. (n.d.). cGMP-PKG signaling pathway. [Link]
-
Matsuda, S., et al. (2022). Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging. ResearchGate. [Link]
-
Szychowski, J., et al. (2022). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Omega, 7(42), 37841–37848. [Link]
-
Wikipedia. (2023). Cyclic guanosine monophosphate. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. [Link]
-
Hofmann, F. (2020). The cGMP system: components and function. Biological Chemistry, 401(5), 559–570. [Link]
-
Singh, R., et al. (2023). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 28(15), 5773. [Link]
-
BIOLOG Life Science Institute. (n.d.). 8-[DY-547]-AET-cAMP. [Link]
-
Deranged Physiology. (2024). Cyclic GMP (cGMP). [Link]
-
Hall, J., et al. (2017). Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay. PLoS ONE, 12(9), e0184843. [Link]
-
Gudi, R., & Locher, M. (2023). Biochemistry, Cyclic GMP. In StatPearls. StatPearls Publishing. [Link]
-
BMG Labtech. (n.d.). Fluorescence Polarization Detection. [Link]
-
BIOLOG Life Science Institute. (n.d.). 2'-[DY-547]-AHC-c-diGMP. [Link]
Sources
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. cusabio.com [cusabio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. 8-[DY-547]-AET-cGMP BIOLOG Life Science Institute [biolog.de]
- 10. 8-[Fluo]-cGMP BIOLOG Life Science Institute [biolog.de]
Technical Guide: Validation of 8-DY547-cGMP Reversibility in CNGA2 Channel Activation
Executive Summary
8-DY547-cGMP (8-[DY-547]-AET-cGMP) is a high-performance fluorescent cyclic nucleotide analog designed for the simultaneous optical and electrical recording of Cyclic Nucleotide-Gated (CNG) channels.[1] Unlike lipophilic analogs (e.g., 8-pCPT-cGMP) that often exhibit slow washout or membrane accumulation, 8-DY547-cGMP is engineered to maintain rapid reversibility comparable to native cGMP, making it the gold standard for correlating ligand binding stoichiometry with channel gating kinetics.[1]
This guide details the validation protocols required to confirm this reversibility, focusing on confocal patch fluorometry in inside-out membrane patches.
Part 1: Comparative Analysis of cGMP Analogs
To select the appropriate probe, researchers must understand the kinetic trade-offs between native signaling, PDE resistance, and fluorescence capability.
Table 1: Kinetic & Functional Comparison
| Feature | Native cGMP | 8-Br-cGMP | 8-DY547-cGMP |
| Primary Utility | Physiological baseline | PDE resistance; Long-term activation | Binding-Gating correlation ; Single-molecule tracking |
| Fluorescence | None | None | Excitation: 557 nm Emission: 574 nm |
| Membrane Permeability | Low | Moderate (often used intracellularly) | Low (Requires Inside-Out Patch or Microinjection) |
| Reversibility ( | Rapid (ms scale) | Slow (often exhibits "washout tail") | Rapid (Comparable to cGMP; exhibits hysteresis) |
| Potency (CNGA2) | Standard ( | High Potency (Super-agonist) | High Potency ( |
| Risk of Accumulation | Negligible | Moderate (Lipophilic retention) | Low (Hydrophilic spacer prevents lipid trapping) |
Critical Insight: 8-DY547-cGMP exhibits a unique "hysteresis" in CNGA2 channels. Contrary to standard receptor theory, ligand unbinding is often faster from the fully liganded open state than from partially liganded closed states, a phenomenon revealed specifically through the use of this fluorophore [1].
Part 2: Mechanism of Action & Gating Hysteresis[2]
Understanding the reversibility of 8-DY547-cGMP requires visualizing the specific gating pathway.[1] The compound does not simply bind and release; it drives the channel through a cycle where the activation pathway differs from the deactivation pathway.
Diagram 1: The Hysteresis Gating Cycle
This diagram illustrates the "acceleration" of unbinding when the channel is fully saturated, a key feature confirming that the ligand does not get "stuck" (irreversible) but rather follows a state-dependent release mechanism.
Caption: 8-DY547-cGMP activation cycle showing distinct forward (binding) and reverse (unbinding) pathways.
Part 3: Experimental Validation Protocol
To rigorously confirm reversibility, one cannot rely on current (
Protocol: Inside-Out Patch Clamp with Fast Perfusion[1]
Objective: Prove that the fluorescence signal (bound ligand) returns to baseline coincident with the termination of ionic current upon washout.
1. Preparation
-
Expression System: Xenopus oocytes or HEK293 cells expressing CNGA2 channels.
-
Solutions:
-
Bath (Intracellular): 140 mM NaCl, 5 mM KCl, 10 mM HEPES, 1 mM EGTA (pH 7.4).
-
Ligand Solution: 10 µM 8-DY547-cGMP in Bath Solution.
-
Reference Dye: Add 1 µM DY-647 (red) to the ligand solution.[1] Why? DY-647 does not bind the channel.[1] It serves as a fluid-phase marker to prove that the solution exchange occurred, distinguishing "washout" from "photobleaching."
-
2. The Setup (Inside-Out Configuration)[1]
-
Pull borosilicate glass pipettes (
). -
Excise a patch in the inside-out configuration (cytosolic side facing the bath).[1]
-
Position the patch tip directly in front of a piezo-driven double-barrel perfusion system (exchange time
ms).[1]
3. The Measurement Workflow
-
Baseline: Record fluorescence (F) and Current (I) for 2s in ligand-free buffer.
-
Step Activation: Switch piezo to 8-DY547-cGMP solution.
-
Observation: Rapid rise in Green Fluorescence (Binding) followed by Current (Gating).[1]
-
-
Steady State: Hold for 2–5 seconds until equilibrium is reached.
-
Washout (The Critical Step): Switch piezo back to ligand-free buffer.
Diagram 2: Validation Workflow Logic
This flowchart ensures the distinction between genuine reversibility and experimental artifacts.
Caption: Logic flow for confirming ligand reversibility using dual-color confocal patch fluorometry.
Part 4: Troubleshooting & Artifacts
When validating reversibility, two common artifacts can mimic "irreversibility" or "fast washout":
-
Photobleaching vs. Washout:
-
Problem: The fluorescence signal drops because the dye bleached, not because it washed off.
-
Solution: Use the DY-647 reference strategy . If the red reference dye (in the bulk solution) disappears at the same rate as the green bound ligand, it is a washout. If the green signal disappears while the red signal is still present (during a long pulse), it is bleaching.
-
-
Lipid Partitioning:
-
Problem: Hydrophobic dyes stick to the lipid bilayer, creating a background ring that doesn't wash out.
-
Verdict for 8-DY547: The AET (aminoethylthio) spacer and the sulfonate groups on the DY-547 dye render this molecule sufficiently hydrophilic to minimize lipid partitioning, unlike fluorescein-based analogs [2].
-
References
-
Biskup, C., Kusch, J., Schulz, E., et al. (2007). Relating ligand binding to activation gating in CNGA2 channels.[2][3] Nature, 446, 440–443.
-
Nache, V., Kusch, J., Hagen, V., & Benndorf, K. (2013). Hysteresis of ligand binding in CNGA2 ion channels.[2][4] Nature Communications, 4, 2866.[4]
-
Biolog Life Science Institute. (n.d.).[1][3] Technical Information: 8-[DY-547]-AET-cGMP.
-
Kusch, J., et al. (2010). Interdependence of receptor activation and ligand binding in HCN2 channels. Neuron, 67(1), 75-85.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Hysteresis of ligand binding in CNGA2 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
8-DY547-cGMP: Proper Disposal & Safety Procedures
Executive Summary & Core Directive
8-DY547-cGMP is a fluorescent analog of the second messenger cyclic GMP, utilized primarily for mapping cGMP-dependent protein kinase (PKG) distribution and cyclic nucleotide-gated (CNG) channel kinetics.
The Core Directive: Unlike standard buffer salts, this compound presents a dual-hazard profile: biological activity (cGMP) and fluorophore toxicity/aquatic persistence (DY547 cyanine dye).[1] Disposal must strictly follow a "Zero-Drain" policy . Under no circumstances should this compound be introduced into municipal wastewater systems.
This guide outlines a self-validating disposal workflow designed to ensure regulatory compliance (EPA/RCRA) and environmental stewardship.
Hazard Identification & Technical Breakdown
To manage disposal effectively, we must deconstruct the molecule into its risk components.
| Component | Function | Hazard Profile | Disposal Implication |
| cGMP Backbone | Signaling Molecule | Bioactive. Activates PKG and CNG channels.[1] | Potential endocrine/signaling disruptor if released in high quantities. |
| DY547 Fluorophore | Detection Tag | Chemical Irritant / Photosensitive. Cyanine-based dye.[1] | High aquatic toxicity potential. Requires light-shielding to prevent uncontrolled degradation. |
| Solvent (Vehicle) | Carrier (DMSO/Ethanol) | Permeator / Flammable. DMSO increases skin permeability. | Critical: DMSO carries the dissolved fluorophore through standard nitrile gloves. |
The "Self-Validating" Safety System
A self-validating system in chemical safety means the protocol itself prevents error.[1] For 8-DY547-cGMP, this relies on Visual Chain of Custody :
-
Colorimetric Validation: The intense pink/red fluorescence acts as a visual tracer. If you see pink on your gloves or bench, containment has failed.
-
Light-Locking: The compound is photosensitive.[1] Proper disposal requires amber or foil-wrapped vessels, serving as a visual indicator that the waste is "Active/Sensitive."
Pre-Disposal: Containment & Deactivation[1][2]
Before moving to the waste stream, the compound must be stabilized.
Step 1: Solvent Compatibility Check
Most 8-DY547-cGMP stocks are dissolved in DMSO (Dimethyl Sulfoxide) or Ethanol .[1]
-
DMSO Warning: DMSO permeates standard nitrile gloves rapidly (breakthrough < 5 mins). It acts as a vehicle, carrying the bioactive cGMP analog directly into your bloodstream.
-
Protocol: Use Double-Gloving (Nitrile over Laminate/Butyl) or dedicated chemical-resistant gloves when handling liquid waste.[1]
Step 2: Photostability Management
The DY547 fluorophore degrades into unknown radical species upon prolonged light exposure.
-
Action: All waste containers must be Amber HDPE or wrapped in aluminum foil immediately upon generation.
Disposal Workflow (Decision Matrix)
Do not rely on "general chemical waste" bins. Segregate based on the physical state and solvent base.
Visualizing the Workflow
The following diagram illustrates the logical decision tree for disposing of 8-DY547-cGMP.
Caption: Logical decision tree for segregating 8-DY547-cGMP waste streams based on physical state and solvent composition.
Detailed Protocols
A. Solid Waste (Vials, Tips, Dry Powder)
-
Containment: Place all contaminated pipette tips, empty vials, and weighing boats into a transparent, sealable hazardous waste bag .
-
Labeling: Tag as "Solid Chemical Waste" with constituents listed as "Cyclic GMP Analog" and "Cyanine Dye."
-
Sharps: If needles were used, place in a hard-walled sharps container labeled "Chemical Contaminated Sharps."
B. Liquid Waste (DMSO/Ethanol Stocks)
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid standard LDPE if high concentrations of DMSO are present.
-
Segregation: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) as DMSO can react violently.
C. Liquid Waste (Aqueous/Cell Media)[1][2]
-
Trace Amounts: Cell culture media containing nanomolar concentrations can often be collected in general "Aqueous Chemical Waste."
-
Deactivation: Do NOT bleach-treat unless specifically instructed by your local EHS, as bleach can react with residual organics to form chlorinated byproducts.[1]
Emergency Procedures: Spill Response
In the event of a spill, immediate containment is required to prevent surface staining and exposure.
Spill Cleanup Algorithm:
-
Alert & Isolate: Notify nearby personnel. Mark the area.
-
PPE Upgrade: Don double nitrile gloves or Silver Shield® gloves immediately. Wear safety goggles.
-
Absorb:
-
Liquid Spill: Cover with absorbent pads or vermiculite.[3]
-
Powder Spill: Cover with a damp paper towel (to prevent dust) before wiping.
-
-
Decontaminate:
-
The fluorophore (DY547) will stain surfaces pink/red.
-
Clean area with 70% Ethanol followed by a mild detergent.
-
Note: Bleach may be used for surface decontamination of the dye, but ensure good ventilation.
-
-
Disposal: All cleanup materials (pads, gloves) go into the Hazardous Solid Waste bag.
References & Regulatory Grounding[1]
The following sources provide the regulatory and scientific basis for the procedures outlined above.
-
Biolog Life Science Institute. (2021). Technical Information: 8-[DY-547]-AET-cGMP / 8-[DY-547]-AET-2'-O-Me-cAMP. Retrieved from [Link][1]
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical Waste. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
